1-tert-Butyl-3-ethylcarbodiimide
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNYCDVWRSOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404675 | |
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433-27-8 | |
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of 1-tert-Butyl-3-ethylcarbodiimide (TBEC) in Amide Bond Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl-3-ethylcarbodiimide (TBEC) has emerged as a valuable coupling reagent in organic synthesis, particularly in the formation of amide bonds critical to peptide synthesis and the development of pharmaceuticals. Its unique structural features, combining a sterically hindered tert-butyl group with a smaller ethyl group, offer distinct advantages in terms of reactivity, solubility, and the mitigation of common side reactions. This technical guide provides an in-depth exploration of the core mechanism of action of TBEC, supported by quantitative data, detailed experimental protocols, and visual representations of the key chemical transformations.
Core Mechanism of Action: Amide Bond Formation
The primary function of this compound (TBEC) is to facilitate the coupling of a carboxylic acid and an amine to form a stable amide bond. This process is initiated by the activation of the carboxylic acid, which proceeds through a highly reactive intermediate.
The reaction mechanism can be delineated into several key stages:
-
Activation of the Carboxylic Acid: The process begins with the protonation of one of the nitrogen atoms of the TBEC molecule by the carboxylic acid. The carboxylate anion then attacks the central carbon atom of the carbodiimide.
-
Formation of the O-Acylisourea Intermediate: This nucleophilic attack results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is the key activated species that is susceptible to nucleophilic attack by the amine.
-
Nucleophilic Attack by the Amine: The primary amine attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Formation of the Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Product Formation and Byproduct Release: The tetrahedral intermediate collapses, leading to the formation of the desired amide bond and the release of a soluble urea (B33335) byproduct, 1-tert-butyl-3-ethylurea.
The overall transformation is depicted in the following signaling pathway:
The Role of Additives in Optimizing TBEC-Mediated Couplings
To enhance the efficiency of the coupling reaction and minimize side reactions, additives are frequently employed in conjunction with TBEC. These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester. This strategy is particularly effective in suppressing racemization and preventing the formation of unwanted byproducts.
Commonly used additives include:
-
N-hydroxysuccinimide (NHS): Reacts with the O-acylisourea to form an NHS ester.
-
1-Hydroxybenzotriazole (HOBt): Forms an active ester that is less prone to racemization.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly effective additive that has been shown to significantly reduce racemization and prevent the formation of hydrogen cyanide (HCN), a toxic byproduct that can be generated with other carbodiimides like DIC when used with certain additives.[1]
The modified reaction pathway in the presence of an additive like NHS is illustrated below:
Quantitative Data on TBEC Performance
The performance of a coupling reagent is critically evaluated based on product yield and the extent of racemization. The following tables summarize available quantitative data comparing TBEC with other common carbodiimides.
| Coupling Reagent | Additive | Model Peptide | Crude Purity (%) | Reference |
| DIC | OxymaPure | Leu-enkephalin | 95.2 | [1] |
| TBEC | OxymaPure | Leu-enkephalin | 95.8 | [1] |
| EDC·HCl | OxymaPure | Leu-enkephalin | 94.5 | [1] |
| Coupling Reagent | Additive | Racemization-Prone Amino Acid | % D-Isomer | Reference |
| DIC | HOBt | Fmoc-His(Trt)-OH | 2.5 | [2] |
| TBEC | OxymaPure | Fmoc-His(Trt)-OH | <1.0 | [1] |
| HATU | - | Fmoc-His(Trt)-OH | 1.8 | [2] |
Key Side Reactions and Their Mechanisms
While TBEC is designed to minimize side reactions, understanding potential undesired pathways is crucial for optimizing reaction conditions and ensuring product purity.
N-Acylurea Formation
The most common side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea. This rearrangement competes with the desired nucleophilic attack by the amine, thereby reducing the yield of the amide product. The formation of N-acylurea is more prevalent in the absence of coupling additives.
Racemization
In peptide synthesis, the activation of an amino acid's carboxyl group can lead to the loss of stereochemical integrity at the α-carbon. This occurs through the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either face, leading to a mixture of L- and D-enantiomers. The use of additives like HOBt and OxymaPure significantly suppresses racemization by rapidly converting the O-acylisourea into a less reactive active ester that is less prone to oxazolone formation. TBEC, particularly in combination with OxymaPure, has been shown to be highly effective in minimizing racemization.[1]
Experimental Protocols
The following protocols provide a general framework for the use of TBEC in both solution-phase and solid-phase amide synthesis. Optimization of stoichiometry, reaction times, and temperature may be required for specific substrates.
Solution-Phase Amide Synthesis using TBEC
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.
Methodology:
-
Reagent Preparation: To a solution of the carboxylic acid (1.0 eq.), amine (1.0-1.2 eq.), and additive (e.g., HOBt or OxymaPure, 1.1-1.5 eq.) in an anhydrous aprotic solvent such as DMF or DCM, under an inert atmosphere.
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add TBEC (1.1-1.5 eq.) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-18 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent. The combined organic layers are washed with dilute acid, dilute base, and brine to remove unreacted starting materials and the urea byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) using TBEC/OxymaPure
This protocol outlines the coupling step in a standard Fmoc-based solid-phase peptide synthesis.
Methodology:
-
Resin Preparation: Following the deprotection of the Fmoc group from the resin-bound amine, wash the resin thoroughly with DMF.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), OxymaPure (3-5 eq.), and TBEC (3-5 eq.) in DMF.
-
Coupling Reaction: Add the coupling cocktail to the resin and agitate at room temperature for 1-2 hours. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and the urea byproduct.
Conclusion
This compound stands as a highly efficient and versatile coupling reagent for amide bond formation. Its mechanism of action, centered around the formation of a reactive O-acylisourea intermediate, is enhanced by the use of additives like OxymaPure, which significantly suppress side reactions such as racemization and byproduct formation. The favorable solubility of its urea byproduct and its demonstrated high performance in terms of yield and stereochemical purity make TBEC an excellent choice for a wide range of applications in research, drug development, and pharmaceutical manufacturing.
References
1-tert-Butyl-3-ethylcarbodiimide (TBEC): A Comprehensive Technical Guide for Researchers
Introduction
1-tert-Butyl-3-ethylcarbodiimide (TBEC) is a versatile and efficient carbodiimide (B86325) coupling agent widely employed in organic synthesis.[1][2] It is primarily recognized for its ability to facilitate the formation of amide and ester bonds by activating carboxylic acids.[1] Structurally, its tert-butyl group confers enhanced stability and solubility in a variety of organic solvents compared to other carbodiimides.[1][2] This characteristic, combined with its effectiveness under mild reaction conditions, makes TBEC a valuable reagent for minimizing side reactions and improving product purity in complex syntheses.[1] It is particularly favored in peptide synthesis, bioconjugation, and polymer chemistry.[1][2]
Core Applications and Mechanisms
TBEC's primary function is to act as a dehydrating agent that activates a carboxyl group, making it susceptible to nucleophilic attack by an amine or alcohol. This process is central to several key synthetic transformations.
Peptide Synthesis
The formation of the peptide (amide) bond is a cornerstone of pharmaceutical and biochemical research. TBEC is a highly effective reagent for this purpose.[2][3] It activates the C-terminus of a protected amino acid, allowing it to couple with the N-terminus of another. A significant advantage of TBEC, particularly when used with additives like OxymaPure, is the minimization of hazardous byproducts, such as hydrogen cyanide (HCN), which can be an issue with other coupling systems.[4][5] Furthermore, studies have shown that TBEC can suppress racemization, a critical concern in maintaining the stereochemical integrity of peptides.[5]
Reaction Mechanism: Amide Bond Formation
The process begins with the protonation of a nitrogen atom on TBEC, followed by the attack of the carboxylate anion to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile. The subsequent collapse of the tetrahedral intermediate yields the stable amide bond and a soluble urea (B33335) byproduct, N-tert-butyl-N'-ethylurea.
Caption: Mechanism of TBEC-mediated amide bond formation.
Bioconjugation
Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or nucleic acid.[6] Carbodiimides like TBEC are instrumental in this field for covalently attaching labels, drugs, or probes to biological targets.[2][6] The fundamental chemistry is the same as in peptide synthesis: activating a carboxyl group on a protein (e.g., on aspartic or glutamic acid residues) to react with a primary amine on another molecule. This enables the creation of complex systems for applications like targeted drug delivery.[1][2]
Esterification
TBEC is also used for the synthesis of esters from carboxylic acids and alcohols. This reaction is particularly useful for creating esters under mild, non-acidic conditions, which is crucial when working with sensitive substrates.[7] The reaction is often catalyzed by the addition of a nucleophilic catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP), which forms a more reactive intermediate, accelerating the reaction.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1433-27-8 | [8] |
| Molecular Formula | C₇H₁₄N₂ | [8] |
| Molecular Weight | 126.2 g/mol | [8] |
| Form | Liquid | [3] |
| Boiling Point | 137-139 °C | [3] |
| Density | 0.814 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.432 | [3] |
| Assay/Purity | ≥95 - 99% | [9] |
Table 2: Solubility and Compatibility
| Feature | Description | Reference |
| Solubility | Excellent solubility in common organic solvents (e.g., DCM, DMF). | [1][2] |
| Solvent Systems | Compatible with green solvent systems, such as binary mixtures of dimethyl sulfoxide (B87167) (DMSO) and butyl acetate. | [10] |
| Additive Compatibility | Often used with additives like N-hydroxysuccinimide (NHS) or OxymaPure to improve efficiency and reduce side reactions. | [4][5][11] |
Experimental Protocols
Protocol 1: General Amide Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general method for coupling an Fmoc-protected amino acid to a resin-bound amine using TBEC and OxymaPure, adapted from modern sustainable synthesis practices.[5][10]
Materials:
-
Fmoc-deprotected resin (1 equivalent)
-
Fmoc-protected amino acid (3 equivalents)
-
This compound (TBEC) (3 equivalents)
-
OxymaPure (3 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or a green solvent mixture (e.g., DMSO/butyl acetate)[10]
Procedure:
-
Resin Preparation: Swell the resin in the chosen solvent. Perform Fmoc deprotection using a 20% piperidine (B6355638) solution in DMF (2 x 10 min) and wash thoroughly with the solvent.[5]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure (3 eq.) in the reaction solvent.
-
Initiation of Coupling: Add TBEC (3 eq.) to the activation mixture.
-
Coupling Reaction: Immediately add the activated amino acid solution to the prepared resin. Allow the reaction to proceed for 50 minutes to 5 hours at room temperature with agitation.[5][10]
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with the solvent to remove excess reagents and the N-tert-butyl-N'-ethylurea byproduct.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.
Caption: General workflow for TBEC-mediated solid-phase peptide synthesis.
Protocol 2: Esterification of a Carboxylic Acid
This protocol provides a general method for ester formation using a carbodiimide, based on a well-established procedure with DCC and adapted for TBEC.[7] The use of 4-DMAP as a catalyst is crucial for high efficiency.[7]
Materials:
-
Carboxylic Acid (1 equivalent)
-
Alcohol (1.5 - 3 equivalents)
-
This compound (TBEC) (1.1 equivalents)
-
4-(N,N-dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1 eq.), alcohol (1.5-3 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add TBEC (1.1 eq.) to the cooled, stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Workup:
-
Filter the mixture to remove any precipitated urea byproduct.
-
Wash the filtrate sequentially with dilute acid (e.g., 0.5 N HCl) and a saturated sodium bicarbonate solution to remove unreacted starting materials and DMAP.[7]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solution under reduced pressure. Purify the resulting crude ester via distillation or column chromatography.
Logical Relationships and Advantages
TBEC's utility stems from its central role as a carboxyl activator, leading to several distinct applications. Its structural features provide key advantages over older carbodiimides like DCC.
Caption: Logical overview of TBEC's advantages and applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Account Suspended [pragmetis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. calpaclab.com [calpaclab.com]
- 9. 1-(tert-Butyl)-3-ethylcarbodiimide, 100 g, CAS No. 1433-27-8 | Coupling Reagents | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 1-tert-Butyl-3-ethylcarbodiimide (TBEC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-Butyl-3-ethylcarbodiimide (TBEC) is a versatile and efficient carbodiimide (B86325) coupling agent utilized extensively in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and bioconjugation.[1][2][3] Its unique structural features, including a tert-butyl group, confer enhanced stability and solubility in a range of organic solvents.[1][2] This guide provides a comprehensive overview of the chemical properties of TBEC, including detailed experimental protocols for its application and a discussion of its reactivity and advantages over other carbodiimides.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | |
| Molecular Weight | 126.20 g/mol | |
| Density | 0.814 g/mL at 25 °C | [4][5] |
| Boiling Point | 137-139 °C | [4][5] |
| Refractive Index | n20/D 1.432 | [5] |
| Flash Point | 34 °C | |
| CAS Number | 1433-27-8 | [2][4] |
Solubility
TBEC exhibits excellent solubility in common organic solvents, which simplifies reaction setups and downstream processing.[3] While specific quantitative solubility data is not extensively published, it is known to be soluble in solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (MeCN). A general protocol for determining solubility is provided in the experimental section.
Reactivity and Stability
TBEC's primary utility lies in its ability to activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form a stable amide bond.[1] This reaction mechanism is central to its application in peptide synthesis.
TBEC is stable under recommended storage conditions (2-8°C, under an inert gas like nitrogen). However, it is sensitive to moisture and decomposes in the presence of water.[6] It is also flammable and can have violent reactions with water and acidic compounds.[6]
A significant advantage of TBEC over other carbodiimides like diisopropylcarbodiimide (DIC) is its reduced tendency to form hazardous byproducts. When used with additives like OxymaPure, TBEC minimizes the formation of hydrogen cyanide (HCN).[7]
Experimental Protocols
General Protocol for Amide Bond Formation (Peptide Coupling)
This protocol describes a standard procedure for coupling an N-α-Fmoc-protected amino acid to a resin-bound amine in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid
-
Resin with a free amino group
-
This compound (TBEC)
-
Coupling additive (e.g., OxymaPure or HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), the coupling additive (3 equivalents), and TBEC (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the activation solution to the swollen resin. Add DIPEA (6 equivalents) to the reaction mixture.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test to detect the presence of free primary amines. A negative test indicates complete coupling.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
General Protocol for Protein Cross-Linking
This protocol provides a general method for cross-linking interacting proteins using TBEC. This is a "zero-length" cross-linking method, meaning no additional spacer is introduced between the conjugated molecules.
Materials:
-
Purified protein solution
-
This compound (TBEC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for two-step cross-linking)
-
Activation buffer (e.g., MES, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Protein Preparation: Prepare the protein solution in the activation buffer. The concentration should be optimized for the specific interaction being studied.
-
Carboxyl Group Activation: Add TBEC (and NHS/sulfo-NHS if used) to the protein solution. The final concentration of TBEC should be empirically determined but typically ranges from 1-10 mM.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups on the protein surface.
-
Amine Coupling: Adjust the pH of the reaction mixture to 7.2-8.0 by adding coupling buffer. This facilitates the reaction of the activated carboxyl groups with primary amines on the interacting protein.
-
Reaction Time: Allow the cross-linking reaction to proceed for 1-2 hours at room temperature or 4°C.
-
Quenching: Stop the reaction by adding a quenching solution to react with any unreacted carbodiimide.
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing Chemical Processes
Amide Bond Formation Workflow
The following diagram illustrates the general workflow for TBEC-mediated amide bond formation.
Caption: General workflow of amide bond formation using TBEC.
Peptide Synthesis Cycle
The iterative nature of solid-phase peptide synthesis (SPPS) using TBEC as a coupling agent is depicted below.
Caption: The iterative cycle of solid-phase peptide synthesis.
Safety and Handling
TBEC is a flammable liquid and vapor and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Handle TBEC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from sources of ignition and moisture.[6] In case of fire, use dry chemical, foam, or carbon dioxide extinguishers. Avoid using a high-power water jet.[6]
Conclusion
This compound is a highly effective and versatile coupling agent with favorable properties for modern organic synthesis. Its high solubility in organic solvents and improved safety profile, particularly the reduced formation of hazardous byproducts, make it an attractive alternative to other carbodiimides. The detailed protocols and chemical information provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, enabling the efficient and safe application of TBEC in their work.
References
An In-Depth Technical Guide to the Synthesis of 1-tert-Butyl-3-ethylcarbodiimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-tert-butyl-3-ethylcarbodiimide (TBEC), a versatile coupling reagent employed in various chemical transformations, particularly in peptide synthesis and the development of pharmaceuticals. This document details two primary synthetic pathways, starting from either N,N'-disubstituted ureas or thioureas, and includes detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound (TBEC) is a liquid carbodiimide (B86325) that serves as an efficient activating agent for carboxylic acids, facilitating the formation of amide bonds. Its utility is well-recognized in solid-phase and solution-phase peptide synthesis, where it offers advantages such as high solubility of its urea (B33335) byproduct, simplifying purification processes. This guide explores the fundamental chemical principles and practical methodologies for its synthesis.
Synthetic Pathways
The synthesis of this compound can be primarily achieved through two precursor routes:
-
Route 1: Dehydration of N-tert-Butyl-N'-ethylurea. This classic method involves the removal of a water molecule from the corresponding urea precursor.
-
Route 2: Desulfurization of N-tert-Butyl-N'-ethylthiourea. This pathway involves the removal of a sulfur atom from the analogous thiourea (B124793) precursor, often using an oxidizing agent.
Both routes are depicted in the logical workflow diagram below.
Caption: Overall synthesis workflow for this compound.
Route 1: Synthesis via Dehydration of N-tert-Butyl-N'-ethylurea
This synthetic route involves a two-step process: the formation of the urea precursor followed by its dehydration.
Step 1: Synthesis of N-tert-Butyl-N'-ethylurea
The reaction of tert-butylamine with ethyl isocyanate readily forms N-tert-butyl-N'-ethylurea.
Caption: Synthesis of N-tert-Butyl-N'-ethylurea.
Experimental Protocol:
-
To a solution of tert-butylamine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), ethyl isocyanate (1.0 eq) is added dropwise at 0 °C with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dried under vacuum to yield N-tert-butyl-N'-ethylurea.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| tert-Butylamine | 1.0 eq |
| Ethyl Isocyanate | 1.0 eq |
| Solvent | THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Step 2: Dehydration of N-tert-Butyl-N'-ethylurea
The dehydration of the urea precursor is a critical step and can be achieved using various dehydrating agents. A common method employs p-toluenesulfonyl chloride in the presence of a base.[1]
Caption: Dehydration of N-tert-Butyl-N'-ethylurea.
Experimental Protocol:
-
N-tert-butyl-N'-ethylurea (1.0 eq) is suspended in a chlorinated solvent such as dichloromethane (B109758) (DCM).
-
Triethylamine (2.0-2.2 eq) is added to the suspension.
-
The mixture is cooled to 0 °C, and a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| N-tert-Butyl-N'-ethylurea | 1.0 eq |
| p-Toluenesulfonyl Chloride | 1.1 eq |
| Triethylamine | 2.0-2.2 eq |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Route 2: Synthesis via Desulfurization of N-tert-Butyl-N'-ethylthiourea
This alternative route also comprises two steps: the synthesis of the thiourea precursor followed by its desulfurization.
Step 1: Synthesis of N-tert-Butyl-N'-ethylthiourea
The thiourea precursor is synthesized by the reaction of tert-butylamine with ethyl isothiocyanate.
Caption: Synthesis of N-tert-Butyl-N'-ethylthiourea.
Experimental Protocol:
-
To a solution of tert-butylamine (1.0 eq) in a solvent such as ethanol (B145695) or THF, ethyl isothiocyanate (1.0 eq) is added.
-
The reaction mixture is stirred at room temperature for 1-3 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure N-tert-butyl-N'-ethylthiourea.
Quantitative Data:
| Parameter | Value |
| Reactants | |
| tert-Butylamine | 1.0 eq |
| Ethyl Isothiocyanate | 1.0 eq |
| Solvent | Ethanol or THF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Step 2: Desulfurization of N-tert-Butyl-N'-ethylthiourea
The conversion of the thiourea to the carbodiimide is an oxidative process. A common and effective method utilizes iodine as the oxidizing agent in the presence of a base.[2]
References
An In-depth Technical Guide to 1-tert-Butyl-3-ethylcarbodiimide (TBEC): Structure, Reactivity, and Applications in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-Butyl-3-ethylcarbodiimide (TBEC) is an asymmetrical carbodiimide (B86325) coupling reagent that has garnered increasing attention in organic synthesis, particularly in the field of peptide chemistry and drug development. Its unique structural features, combining a sterically hindered tert-butyl group with a reactive ethyl group, offer distinct advantages over traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). This guide provides a comprehensive overview of the structure, reactivity, and applications of TBEC, with a focus on its use in solid-phase peptide synthesis (SPPS). It includes a detailed analysis of its reaction mechanism, a summary of its physical and chemical properties, comparative data on its performance, and a detailed experimental protocol for its application in peptide coupling.
Introduction
Carbodiimides are a class of organic compounds containing the functional group RN=C=NR'. They are widely employed as dehydrating agents and are pivotal in the formation of amide bonds from carboxylic acids and primary amines, a cornerstone of peptide synthesis and the development of small molecule therapeutics. While DCC and DIC have been the workhorses in this field for decades, their use is associated with challenges such as the formation of poorly soluble urea (B33335) byproducts and the potential for side reactions, including racemization of amino acids.
This compound (TBEC) has emerged as a compelling alternative that addresses some of these limitations. Its asymmetrical structure modulates its reactivity and the properties of its corresponding urea byproduct, 1-tert-butyl-3-ethylurea (TBEU), leading to improved outcomes in synthetic protocols. Recent studies have highlighted TBEC's role in promoting sustainable or "green" chemistry practices by enabling the use of more environmentally friendly solvents and minimizing the formation of toxic byproducts.[1][2][3]
Structure and Physical Properties
The structure of this compound features a central carbodiimide core flanked by a sterically demanding tert-butyl group and a less bulky ethyl group. This asymmetry is key to its unique reactivity profile.
Chemical Structure:
-
Chemical Formula: C₇H₁₄N₂
-
IUPAC Name: N'-tert-butyl-N-ethylmethanediimine[5]
-
SMILES: CCN=C=NC(C)(C)C[5]
The physical properties of TBEC are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 137-139 °C | [3][7] |
| Density | 0.814 g/mL at 25 °C | [3][7] |
| Refractive Index | n20/D 1.432 | [7] |
Reactivity and Mechanism of Action
The primary role of TBEC in amide bond formation is the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine to form the desired amide bond.
General Mechanism of Carbodiimide-Mediated Amide Bond Formation
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide, forming the O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The primary amine attacks the carbonyl carbon of the O-acylisourea.
-
Formation of the Amide Bond and Urea Byproduct: The tetrahedral intermediate collapses, yielding the stable amide bond and the 1-tert-butyl-3-ethylurea (TBEU) byproduct.
The overall transformation is depicted in the following diagram:
Caption: General mechanism of TBEC-mediated amide bond formation.
Role of Additives in Enhancing Reactivity and Suppressing Side Reactions
In modern peptide synthesis, carbodiimides are rarely used alone. Additives, such as Oxyma Pure (ethyl cyano(hydroxyimino)acetate), are commonly employed to improve reaction efficiency and minimize side reactions.
The additive reacts with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This active ester is less prone to racemization and other side reactions compared to the O-acylisourea.
Caption: Role of Oxyma Pure in TBEC-mediated coupling.
Key Advantages of TBEC in Reactivity
-
Reduced Racemization: The use of TBEC in combination with Oxyma has been shown to result in minimal racemization of amino acids during peptide coupling, which is a critical factor in the synthesis of biologically active peptides.[1][4]
-
Suppression of Side Reactions: A significant advantage of TBEC is the reduced formation of toxic hydrogen cyanide (HCN) when used with Oxyma, a known issue with DIC.[1] The steric hindrance provided by the tert-butyl group is thought to disfavor the side reaction pathway that leads to HCN formation.
-
High Coupling Efficiency: TBEC has demonstrated high coupling efficiency, leading to excellent yields and purity of the desired peptide products, even in challenging sequences.[1][2]
Quantitative Data and Performance
The performance of TBEC has been evaluated in several studies, often in direct comparison to other common coupling reagents. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of TBEC
| Property | Value |
| CAS Number | 1433-27-8 |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | 137-139 °C |
| Density (25 °C) | 0.814 g/mL |
Table 2: Comparative Purity of a Model Peptide (Liraglutide Precursor) Synthesized with TBEC in Green Solvents
| Solvent System | Coupling Reagent | HPLC Purity (%) | Reference |
| BuOAc/DMSO | TBEC/Oxyma Pure | >90 | [2] |
| Direct Synthesis | TBEC/Oxyma Pure | 86 | [2] |
Table 3: Solubility of 1-tert-Butyl-3-ethylurea (TBEU) Byproduct
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using TBEC/Oxyma Pure
This protocol provides a general guideline for the manual synthesis of a peptide on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin (or other suitable solid support)
-
This compound (TBEC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF) or a green solvent alternative (e.g., N-butylpyrrolidinone/ethyl acetate)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM) for washing
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF or the chosen solvent for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and TBEC (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the reaction mixture for 50-60 minutes at room temperature.[1]
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Caption: Experimental workflow for SPPS using TBEC.
Conclusion
This compound represents a significant advancement in the field of coupling reagents for amide bond synthesis. Its unique asymmetrical structure confers a favorable reactivity profile that minimizes common side reactions such as racemization and the formation of toxic byproducts. The high solubility of its urea byproduct, TBEU, simplifies purification protocols, leading to higher yields and purities of the target molecules. As the pharmaceutical industry and the broader chemical synthesis community continue to embrace greener and more efficient methodologies, TBEC is poised to become an increasingly important tool for researchers, scientists, and drug development professionals. Its demonstrated efficacy and improved safety profile make it a superior choice for the synthesis of peptides and other complex organic molecules.
References
- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. t-bec.com [t-bec.com]
In-Depth Technical Guide to TBEC (1-tert-Butyl-3-ethylcarbodiimide) as a Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of 1-tert-Butyl-3-ethylcarbodiimide (TBEC), a versatile and efficient coupling agent increasingly utilized in peptide synthesis and bioconjugation.
Core Principles and Advantages of TBEC
This compound (TBEC) is a carbodiimide-based coupling reagent designed to facilitate the formation of amide bonds between a carboxylic acid and an amine. Its molecular structure features a tert-butyl group and an ethyl group, which impart unique properties that offer distinct advantages over other carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).
Chemical Structure:
-
IUPAC Name: N'-tert-butyl-N-ethylmethanediimine[1]
-
CAS Number: 1433-27-8[1]
-
Molecular Formula: C₇H₁₄N₂[1]
-
Molecular Weight: 126.20 g/mol [1]
-
Structure: CCN=C=NC(C)(C)C[1]
Key Advantages:
-
Enhanced Safety Profile: A significant advantage of TBEC, particularly when used with the additive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), is the avoidance of hazardous hydrogen cyanide (HCN) byproduct formation.[2] This contrasts with the use of DIC and OxymaPure, where HCN generation can occur.[2]
-
High Solubility of Byproduct: The urea (B33335) byproduct of TBEC, N-tert-butyl-N'-ethylurea (TBEU), exhibits high solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF). This prevents precipitation and potential clogging of automated synthesis equipment.
-
High Coupling Efficiency: TBEC has been demonstrated to be a highly effective coupling reagent, often outperforming DIC in terms of reaction efficiency and yield.[3]
-
Reduced Racemization: The combination of TBEC with additives like OxymaPure effectively minimizes racemization, preserving the stereochemical integrity of the coupled amino acids.[4]
-
"Green" Chemistry: Due to its safer byproduct profile and high efficiency, TBEC is considered a "greener" coupling reagent, contributing to more sustainable chemical practices.[3]
Mechanism of Action
The primary function of TBEC is to activate a carboxylic acid, making it susceptible to nucleophilic attack by an amine. The process involves several key steps, especially when an additive like OxymaPure is used to enhance efficiency and suppress side reactions.
Step 1: Formation of the O-Acylisourea Intermediate TBEC reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions.
Step 2: In-situ Formation of the Active Ester To mitigate the instability of the O-acylisourea, an additive such as OxymaPure is introduced. It rapidly reacts with the O-acylisourea to form a more stable and still highly reactive Oxyma-ester. This active ester is less susceptible to racemization.
Step 3: Nucleophilic Attack and Peptide Bond Formation The free amine group of the second amino acid (or the resin-bound peptide chain) attacks the carbonyl carbon of the Oxyma-ester. This nucleophilic attack results in the formation of the desired peptide bond.
Step 4: Release of Byproducts The reaction releases OxymaPure and the soluble N-tert-butyl-N'-ethylurea (TBEU) byproduct.
Below is a diagram illustrating the chemical pathway for TBEC/OxymaPure-mediated amide bond formation.
References
The Solubility of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl), a widely used water-soluble carbodiimide (B86325) for amide bond formation in various scientific and pharmaceutical applications. Due to the likely misnomer in the initial query for "1-tert-Butyl-3-ethylcarbodiimide," this document focuses on the extensively documented and commonly utilized EDC.
Core Concepts: The Importance of EDC Solubility
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that facilitates the coupling of carboxyl groups to primary amines, forming stable amide bonds.[1][2][3] Its solubility is a critical parameter in reaction setup, influencing reaction efficiency, purification strategies, and the overall success of conjugation chemistries. The hydrochloride salt of EDC is the most commonly used form due to its stability and ease of handling.[4]
The choice of solvent is paramount, as EDC is sensitive to moisture and can hydrolyze, rendering it inactive.[2][][6] While highly soluble in aqueous solutions, its application in organic synthesis often necessitates its use in non-aqueous media.[2] This guide provides a comprehensive summary of its solubility in various organic solvents.
Quantitative Solubility Data of EDC Hydrochloride
The following table summarizes the available quantitative and qualitative solubility data for EDC hydrochloride in various organic solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Citation |
| Water | H₂O | 18.02 | > 200 g/L | Not Specified | [4][7] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 38 mg/mL (198.22 mM) | Not Specified | [8] |
| Ethanol | C₂H₅OH | 46.07 | 38 mg/mL | Not Specified | [8] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Not Specified | [1][7] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | Not Specified | [1][7] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Soluble | Not Specified | [1][7] |
| Methanol | CH₃OH | 32.04 | Slightly Soluble | Not Specified | [] |
Note: "Soluble" indicates that sources confirm solubility but do not provide a specific quantitative value. The urea (B33335) byproduct of EDC is also water-soluble, which simplifies purification via aqueous work-up.[3][7][9][10]
Experimental Protocol for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of EDC are not extensively published in the literature, a general methodology can be constructed based on standard laboratory practices and available information on carbodiimide quantification.
Objective: To determine the saturation solubility of EDC hydrochloride in a given organic solvent at a specified temperature.
Materials:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
Anhydrous organic solvent of interest (e.g., Dichloromethane, Acetonitrile)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance
-
Spectrophotometer
-
Barbituric acid or 1,2-diaminoethane for colorimetric analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of EDC HCl to a known volume of the anhydrous organic solvent in a sealed vial.
-
Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.
-
Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the solution to remain undisturbed at the same temperature for several hours to allow undissolved solid to settle.
-
-
Sample Analysis (Gravimetric Method):
-
Carefully withdraw a known volume of the clear supernatant.
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the vial containing the dried EDC HCl residue.
-
Calculate the solubility in g/L or mg/mL.
-
-
Sample Analysis (Colorimetric Method):
-
A highly sensitive colorimetric method for the determination of carbodiimides can be employed.[11] This method is based on the reaction of the carbodiimide with pyridine and barbituric acid, which produces a colored product.
-
Alternatively, a method involving pyridine and 1,2-diaminoethane can be used.
-
Prepare a standard curve using known concentrations of EDC HCl in the solvent of interest.
-
Dilute a known volume of the clear supernatant from the saturated solution.
-
Add the color-developing reagents (e.g., pyridine and barbituric acid) and measure the absorbance at the appropriate wavelength (e.g., 595 nm for the barbituric acid method).[11]
-
Determine the concentration of EDC HCl in the supernatant by comparing its absorbance to the standard curve.
-
EDC-Mediated Amide Coupling Workflow
EDC is a cornerstone reagent for amide bond synthesis, particularly in peptide synthesis and bioconjugation.[12][13] The general workflow involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by a primary amine. To improve efficiency and reduce side reactions such as hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester.[2]
References
- 1. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]
- 4. EDAC – Water soluble Carbodiimide – Actim [actim.com]
- 6. EDC (WSC-HCl) [chembk.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. EDC - Enamine [enamine.net]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. CAS 1892-57-5: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiim… [cymitquimica.com]
- 13. CAS 25952-53-8: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodii… [cymitquimica.com]
stability of 1-tert-Butyl-3-ethylcarbodiimide under reaction conditions
An In-depth Technical Guide on the Stability of 1-tert-Butyl-3-ethylcarbodiimide (BEC) Under Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BEC) is a versatile coupling agent widely utilized in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and bioconjugation.[1][2] Its unique asymmetrical structure, featuring a sterically hindering tert-butyl group, is reported to confer enhanced stability and solubility in a range of organic solvents compared to other common carbodiimides.[1][2] This guide provides a comprehensive overview of the stability of BEC under various reaction conditions, including the impact of solvents, temperature, pH, and the presence of nucleophiles. It also details potential side reactions and outlines experimental protocols for assessing its stability.
Introduction to this compound (BEC)
BEC, with the chemical formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol , is a colorless to light yellow liquid.[3] It is a popular choice in peptide synthesis and other coupling reactions due to its high efficiency and the favorable solubility of its urea (B33335) byproduct, which simplifies product purification.[3] A significant advantage of BEC, particularly when used with additives like OxymaPure, is the mitigation of hazardous byproduct formation, such as hydrogen cyanide (HCN), which can be a concern with other carbodiimides like diisopropylcarbodiimide (DIC).[3][4]
General Stability and Storage
BEC is generally stable under recommended storage conditions, which typically involve refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen) to protect it from moisture.[3][5] The primary degradation pathway for carbodiimides is hydrolysis. Safety data sheets indicate that BEC decomposes in contact with water and is incompatible with strong acids, bases, and oxidizing agents.[6]
Factors Affecting the Stability of BEC
The stability of BEC in a reaction is not absolute and is influenced by several factors:
-
pH: The rate of hydrolysis of carbodiimides is pH-dependent. While BEC is typically used in organic solvents where pH is not explicitly controlled, the presence of acidic or basic species can influence its stability. For water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), studies have shown that stability decreases as the pH becomes more acidic.[7] It is reasonable to infer a similar trend for BEC in the presence of acidic or basic reagents.
-
Temperature: Elevated temperatures can accelerate the decomposition of BEC. While specific thermal decomposition data for BEC is limited, it is generally advisable to conduct coupling reactions at controlled, and often reduced, temperatures to minimize degradation and potential side reactions. The boiling point of BEC is in the range of 137-139 °C.[1][7]
-
Solvents: BEC is valued for its solubility in a variety of organic solvents, including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), as well as greener solvent systems like N-butyl pyrrolidinone (NBP)/ethyl acetate (B1210297) mixtures.[3][8][9] The choice of solvent can influence the stability of the active O-acylisourea intermediate formed during the coupling reaction.
-
Presence of Nucleophiles: Besides water, other nucleophiles present in the reaction mixture can react with BEC. These include the carboxylate being activated, the amine to be coupled, and any additives used in the reaction. These are desired reactions, but the stability of the activated intermediate is crucial for efficient coupling.
Quantitative Stability Data
Quantitative stability data for BEC, such as half-life (t₁/₂) under various conditions, is not extensively reported in peer-reviewed literature. However, to provide a framework for understanding carbodiimide (B86325) stability, the following table summarizes the stability of the widely studied water-soluble carbodiimide, EDC, in aqueous solution at different pH values. This data can serve as a useful, albeit indirect, reference for appreciating the impact of pH on carbodiimide stability.
| Carbodiimide | pH | Buffer | Temperature (°C) | Half-life (t₁/₂) (hours) |
| EDC | 7.0 | 50 mM MES | 25 | 37 |
| EDC | 6.0 | 50 mM MES | 25 | 20 |
| EDC | 5.0 | 50 mM MES | 25 | 3.9 |
Data from Gilles, M. A., Hudson, A. Q., & Borders, C. L., Jr. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry, 184(2), 244-248.
Reaction Pathways and Side Reactions
The primary role of BEC in a coupling reaction is to activate a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary amine to form the desired amide bond.
Main Reaction Pathway
Caption: General mechanism of amide bond formation using BEC.
Hydrolysis of BEC
In the presence of water, BEC undergoes hydrolysis to form the inactive 1-tert-butyl-3-ethylurea (TBEU).
Caption: Hydrolysis of BEC to form 1-tert-butyl-3-ethylurea.
N-Acylurea Formation
A common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea. This byproduct is often difficult to remove and represents a loss of both the carboxylic acid and the coupling agent.
Caption: Formation of N-acylurea byproduct from the O-acylisourea intermediate.
Experimental Protocols for Stability Assessment
While specific protocols for BEC are not abundant, the following methodologies, commonly used for other carbodiimides, can be adapted to assess the stability of BEC.
General Experimental Workflow for Stability Study
Caption: A general workflow for conducting a stability study of BEC.
HPLC Method for Quantification of BEC
A reverse-phase HPLC (RP-HPLC) method can be developed to monitor the degradation of BEC over time.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), can be effective.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Sample Preparation: Aliquots from the stability study are diluted with the mobile phase and injected. A calibration curve of known BEC concentrations should be prepared to quantify the remaining BEC in the samples.
GC-MS Method for Byproduct Analysis
Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for identifying and quantifying volatile byproducts of BEC degradation.
-
Column: A non-polar column (e.g., HP-5ms) is typically used.
-
Injector: A split/splitless injector at a suitable temperature (e.g., 250°C).
-
Oven Program: A temperature ramp (e.g., starting at 80°C and ramping to 280°C) is used to separate the components.
-
Mass Spectrometer: Electron ionization (EI) can be used to generate mass spectra for compound identification.
Conclusion
This compound is a valuable coupling agent with reported enhanced stability and a favorable safety profile compared to some other carbodiimides. Its stability is influenced by moisture, temperature, and the presence of acidic or basic species. While quantitative kinetic data for BEC decomposition is not widely available, its successful application in a variety of solvents and reaction conditions underscores its robustness. For critical applications, it is recommended that researchers and drug development professionals perform stability studies under their specific reaction conditions using analytical techniques such as HPLC or GC-MS to ensure optimal performance and product purity. The methodologies and principles outlined in this guide provide a framework for such assessments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(tert-Butyl)-3-ethylcarbodiimide | 1433-27-8 | FB45526 [biosynth.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. This compound | 1433-27-8 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
1-tert-Butyl-3-ethylcarbodiimide molecular weight and formula
An In-depth Technical Guide to 1-tert-Butyl-3-ethylcarbodiimide
For researchers, scientists, and drug development professionals, a precise understanding of chemical reagents is paramount. This guide provides core technical data on this compound, a carbodiimide (B86325) coupling agent utilized in various synthetic reactions.
Chemical Identity and Properties
This compound is a reactant often employed in the guanylation of amines.[1] Its structure, which includes a tert-butyl group, contributes to its stability and solubility in a range of organic solvents.[2] This makes it a valuable tool in peptide synthesis and the development of pharmaceuticals.[2]
Quantitative Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₁₄N₂[1][2][3][4][5] |
| Molecular Weight | 126.20 g/mol [1][3][4] |
Structural and Molecular Relationships
The following diagram illustrates the logical connection between the chemical's name and its primary molecular identifiers.
References
Methodological & Application
The Rising Star in Peptide Synthesis: 1-tert-Butyl-3-ethylcarbodiimide (BEC) as a Superior Coupling Reagent
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The landscape of solid-phase peptide synthesis (SPPS) is continually evolving, driven by the demand for higher purity, greater efficiency, and safer laboratory practices. In this context, 1-tert-Butyl-3-ethylcarbodiimide (BEC), also known as tert-Butylethylcarbodiimide (TBEC), has emerged as a highly effective and advantageous coupling reagent. This document provides a detailed overview of the applications of BEC in SPPS, complete with experimental protocols, comparative data, and workflow visualizations to facilitate its adoption in research and development settings.
I. Application Notes
This compound is a carbodiimide (B86325) coupling agent utilized to activate carboxylic acids for amide bond formation, a critical step in SPPS. Its unique structural features offer several distinct advantages over other commonly used carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium-based reagents such as HBTU.
Key Advantages of this compound (BEC/TBEC):
-
Enhanced Safety Profile: A significant advantage of BEC, particularly when used in conjunction with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), is the avoidance of hazardous hydrogen cyanide (HCN) byproduct formation.[1] This contrasts with the known potential for HCN generation when using the DIC/OxymaPure combination, making BEC a safer alternative for laboratory personnel.[1]
-
High Coupling Efficiency: BEC has demonstrated comparable or even superior reactivity to DIC, leading to excellent coupling efficiencies and high yields of the desired peptide.[2] Studies have shown its effectiveness in the synthesis of complex peptides, such as liraglutide, achieving high crude purities.[1]
-
Minimized Racemization: The use of BEC in combination with an additive like OxymaPure has been shown to effectively suppress racemization, a critical factor in maintaining the stereochemical integrity and biological activity of the synthesized peptide.[1] Reports indicate that racemization levels can be consistently maintained at less than 1%.[3]
-
Improved Solubility and Compatibility: BEC exhibits excellent solubility in a wide range of organic solvents commonly used in SPPS.[1] This enhanced solubility facilitates more homogeneous reaction conditions, which can be particularly beneficial in automated synthesis platforms and for improving the synthesis of challenging or hydrophobic peptide sequences.
-
"Green Chemistry" Alignment: Due to its enhanced safety profile and compatibility with more environmentally friendly solvent systems, BEC is increasingly recognized as a "green" coupling reagent, aligning with the growing emphasis on sustainable practices in pharmaceutical and chemical manufacturing.[1]
II. Comparative Performance Data
While direct head-to-head comparisons under identical conditions can be sequence-dependent, the following tables summarize available data to illustrate the performance of BEC relative to other common coupling reagents.
Table 1: Comparison of Coupling Reagent Performance in SPPS
| Coupling Reagent/System | Crude Purity (%) | Racemization Level | Key Observations |
| BEC (TBEC) / OxymaPure | >90% (for liraglutide)[1] | <1%[3] | High purity and very low racemization. Avoids HCN byproduct formation. |
| DIC / OxymaPure | Generally high | Can be low, but variable | Effective, but with potential for HCN formation. |
| HBTU / Base (e.g., DIPEA) | Variable | Generally low | Fast and effective, but can lead to guanidinylation of the N-terminus if not used correctly. |
Table 2: Synthesis of a Model Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2)
This table illustrates the challenge of synthesizing peptides with sterically hindered amino acids (Aib) and the relative performance of different coupling additives with DIC.
| Coupling System | Desired Pentapeptide (%) | des-Aib Tetrapeptide (%) |
| DIC / HOBt | 8.4 | 83.1 |
| DIC / HOAt | 37.5 | 60.2 |
| DIC / OxymaPure | 42.8 | 50.4 |
Data from a study comparing additives for DIC. While not a direct comparison with BEC, it highlights the importance of the additive in achieving desired product yield.
III. Experimental Protocols
The following protocols provide a general framework for the use of BEC in manual Fmoc-based solid-phase peptide synthesis. These can be adapted for automated synthesizers.
Protocol 1: Standard Amino Acid Coupling using BEC/OxymaPure
This protocol is suitable for the coupling of standard Fmoc-protected amino acids during the elongation of the peptide chain.
Materials and Reagents:
-
Fmoc-protected amino acid
-
This compound (BEC)
-
OxymaPure®
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and byproducts.
-
-
Amino Acid Activation and Coupling (In-situ):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add BEC (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Note on Stoichiometry: A common molar ratio for Amino Acid:BEC:OxymaPure is 1:1:1, used in 3-5 fold excess over the resin's functional capacity.
-
-
Washing:
-
After the coupling reaction, drain the reaction vessel.
-
Wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Chain Elongation:
-
Repeat the deprotection, coupling, and washing cycles for the subsequent amino acids in the peptide sequence.
-
Protocol 2: Final Cleavage and Deprotection
Materials and Reagents:
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
IV. Visualizations
The following diagrams illustrate the key workflows and chemical principles involved in SPPS using BEC.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Activation pathway of amino acids using BEC and OxymaPure in SPPS.
References
Application Notes and Protocols for Amide Bond Formation Using TBEC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity. S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate, commonly known as HOTT, is a thiouronium salt-type coupling reagent that has demonstrated significant utility in the formation of amide bonds. HOTT is particularly effective in couplings involving sterically hindered amino acids and is known to suppress racemization.
These application notes provide a comprehensive overview of the use of HOTT for amide bond formation, including detailed experimental protocols, comparative performance data, and a discussion of its mechanism of action.
Advantages of Using HOTT
-
High Coupling Efficiency: HOTT has been shown to be a highly efficient coupling reagent, often providing high yields of the desired amide product.
-
Racemization Suppression: A key advantage of HOTT is its ability to minimize the loss of stereochemical purity at the chiral center during the coupling reaction, a critical factor in peptide synthesis.
-
Efficacy with Sterically Hindered Residues: HOTT has proven effective in mediating the coupling of sterically demanding amino acids, which can be challenging for other coupling reagents.
-
Mild Reaction Conditions: Amide bond formation using HOTT can typically be carried out under mild reaction conditions.
Data Presentation
The following tables summarize the performance of HOTT in comparison to other common coupling reagents in terms of crude peptide purity and racemization levels. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Crude Purity (%) |
| HOTT | - | DIPEA | DMF | 30 | High |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM/DMF | 60-120 | Variable |
Table 2: Qualitative Comparison of Racemization Levels with Various Coupling Reagents
| Coupling Reagent/Method | % Epimerization | Notes |
| HOTT | Low | Particularly effective in suppressing racemization with sensitive amino acids. |
| HATU/HOAt | Low | HOAt is a highly effective racemization suppressant. |
| HBTU/HOBt | Minimal | Generally low, but can be higher than with HOAt-based reagents. |
| DCC/HOBt | 18% (in a model dipeptide coupling) | Can lead to significant racemization without an additive. |
| DCC/HOAt | 6% (in a model dipeptide coupling) | HOAt significantly reduces racemization compared to HOBt. |
Experimental Protocols
The following are generalized protocols for solution-phase and solid-phase amide bond formation using HOTT. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for Solution-Phase Amide Bond Formation
This protocol describes the coupling of a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HOTT (1.1-1.2 equiv)
-
Tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)) (2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) (MeCN))
Procedure:
-
Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the amine, followed by the tertiary amine base.
-
Activation and Coupling: Add HOTT to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with a weak aqueous acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by column chromatography on silica (B1680970) gel, if necessary.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Coupling Step
This protocol outlines the coupling of an N-protected amino acid to a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-protected amino acid (3-5 equiv relative to resin loading)
-
HOTT (3-5 equiv)
-
Tertiary amine base (e.g., DIPEA) (6-10 equiv)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin in anhydrous DMF for 15-30 minutes in a suitable reaction vessel.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the N-protected amino acid and HOTT in anhydrous DMF.
-
Add the tertiary amine base to the solution and allow it to pre-activate for 1-5 minutes.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser or ninhydrin (B49086) test) to confirm the completion of the coupling reaction (disappearance of the free primary amine).
-
Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Deprotection: Proceed to the N-terminal deprotection step to prepare for the next coupling cycle.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of amide bond formation using HOTT and a general experimental workflow.
Caption: Proposed mechanism of HOTT-mediated amide bond formation.
Caption: General experimental workflow for solution-phase amide synthesis using HOTT.
Application Notes and Protocols for 1-tert-Butyl-3-ethylcarbodiimide (BEC) in Bioconjugation of Proteins and Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl-3-ethylcarbodiimide (BEC) is a versatile and efficient zero-length crosslinker used for the covalent conjugation of proteins and nucleic acids. As a member of the carbodiimide (B86325) family, BEC facilitates the formation of a stable amide bond between a carboxyl group and a primary amine. Its unique tert-butyl group enhances its stability and solubility in various organic solvents, offering advantages in specific bioconjugation applications.[1] These application notes provide detailed protocols and technical information for the successful use of BEC in generating protein-nucleic acid conjugates for research, diagnostics, and therapeutic development. Bioconjugates of proteins and nucleic acids are pivotal in various advanced applications, including targeted drug delivery, advanced diagnostics, and the study of protein-DNA/RNA interactions.[2][3]
Principle of BEC-Mediated Bioconjugation
BEC activates a carboxyl group (present on a protein's aspartic or glutamic acid residues or the C-terminus, or on a modified nucleic acid) to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with a primary amine (present on a protein's lysine (B10760008) residues or N-terminus, or on an amine-modified nucleic acid) to form a stable amide bond. The BEC molecule is released as a soluble urea (B33335) byproduct, which can be removed during purification. To improve the efficiency of the reaction and minimize the hydrolysis of the O-acylisourea intermediate in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often used as an additive.[4] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine.[4]
Properties of this compound
| Property | Value | Reference |
| Synonyms | N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine, TBEC | [1] |
| CAS Number | 1433-27-8 | [1] |
| Molecular Formula | C₇H₁₄N₂ | [1] |
| Molecular Weight | 126.20 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Boiling Point | 137-139 °C | [6][7] |
| Density | 0.814 g/mL at 25 °C | [6][7] |
| Solubility | Soluble in many organic solvents. | [1][2] |
| Storage | Store at 2-8°C in a dry place. | [5] |
Experimental Protocols
Protocol 1: One-Step Conjugation of a Protein to an Amine-Modified Oligonucleotide
This protocol describes the direct conjugation of a protein (containing accessible carboxyl groups) to an oligonucleotide with a 5' or 3' primary amine modification using BEC.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES, HEPES)
-
Amine-modified oligonucleotide
-
This compound (BEC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, but recommended)
-
Reaction Buffer: 0.1 M MES, pH 4.5-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein and Oligonucleotide Preparation:
-
Dissolve the protein and amine-modified oligonucleotide in the Reaction Buffer at desired concentrations. A typical starting point is a 1:1 to 1:5 molar ratio of protein to oligonucleotide.
-
-
Activator Preparation:
-
Immediately before use, prepare a stock solution of BEC and NHS (or Sulfo-NHS) in an anhydrous organic solvent (e.g., DMSO or DMF). A typical concentration is 100 mM.
-
-
Activation and Conjugation:
-
Add the BEC/NHS solution to the protein/oligonucleotide mixture. The final concentration of BEC and NHS should be in molar excess (e.g., 10-50 fold) to the component with the carboxyl groups.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted BEC and NHS esters. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the protein-oligonucleotide conjugate from unreacted components and byproducts using an appropriate chromatography method. Size-exclusion chromatography is effective for separating the larger conjugate from smaller unreacted molecules. Ion-exchange chromatography can also be used to separate based on charge differences.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE and/or native PAGE to confirm the formation of the conjugate. The conjugate will have a higher molecular weight than the unconjugated protein.
-
Further characterization by mass spectrometry can confirm the precise mass of the conjugate.
-
Quantitative Data for One-Step Conjugation (Hypothetical Example):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein:Oligo Molar Ratio | 1:1 | 1:3 | 1:5 |
| BEC:Carboxyl Molar Ratio | 20:1 | 40:1 | 50:1 |
| NHS:Carboxyl Molar Ratio | 20:1 | 40:1 | 50:1 |
| Reaction Time (hours) | 4 | 4 | 2 |
| Reaction Temperature (°C) | 25 | 25 | 25 |
| Conjugation Efficiency (%) | ~30% | ~55% | ~65% |
Note: This data is illustrative. Optimal conditions should be determined empirically for each specific protein and oligonucleotide pair.
Protocol 2: Two-Step Conjugation of a Protein to a Carboxyl-Modified Oligonucleotide
This protocol is preferred when the protein has an abundance of accessible primary amines and the oligonucleotide is modified with a carboxyl group. This method minimizes protein-protein crosslinking.
Materials:
-
Protein of interest with accessible primary amines
-
Carboxyl-modified oligonucleotide
-
This compound (BEC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
-
Quenching and Purification materials as in Protocol 1
Procedure:
-
Oligonucleotide Activation:
-
Dissolve the carboxyl-modified oligonucleotide in Activation Buffer.
-
Add BEC and NHS (or Sulfo-NHS) in molar excess to the oligonucleotide and incubate for 15-30 minutes at room temperature to form the NHS-activated oligonucleotide.
-
-
Removal of Excess Reagents:
-
Quickly remove excess BEC and NHS using a desalting column or spin column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein:
-
Immediately add the activated oligonucleotide to the protein solution in Conjugation Buffer. A molar ratio of 1:5 to 1:10 (protein:activated oligonucleotide) is a good starting point.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching, Purification, and Characterization:
-
Follow steps 4-6 from Protocol 1.
-
Quantitative Data for Two-Step Conjugation (Hypothetical Example):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Oligo:BEC:NHS Molar Ratio | 1:20:20 | 1:40:40 | 1:50:50 |
| Protein:Activated Oligo Ratio | 1:5 | 1:10 | 1:15 |
| Conjugation Time (hours) | 2 | 4 | 4 |
| Conjugation Temperature (°C) | 25 | 25 | 4 |
| Conjugation Efficiency (%) | ~45% | ~70% | ~60% |
Note: This data is illustrative. Optimal conditions should be determined empirically.
Visualizations
Caption: Workflow for one-step BEC-mediated bioconjugation of a protein and an amine-modified oligonucleotide.
Caption: Workflow for two-step BEC-mediated bioconjugation of a protein and a carboxyl-modified oligonucleotide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conjugation | Inactive BEC or NHS (hydrolyzed) | Use fresh, anhydrous stocks of BEC and NHS. Prepare solutions immediately before use. |
| Incorrect pH of reaction buffer | Ensure the pH is within the optimal range for the specific step (4.5-6.0 for activation, 7.2-7.5 for conjugation to NHS-ester). | |
| Presence of interfering nucleophiles in the buffer | Use buffers that do not contain primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) during the coupling reaction. | |
| Insufficient molar excess of reagents | Increase the molar ratio of BEC and NHS to the carboxyl-containing molecule. | |
| Protein precipitation | High concentration of organic solvent | Keep the final concentration of DMSO or DMF as low as possible (ideally <10%). |
| Protein instability at reaction pH | Perform a pilot experiment to assess protein stability at the intended reaction pH. Consider using a two-step protocol to minimize protein exposure to activation conditions. | |
| Multiple conjugate species or aggregation | Non-specific crosslinking | In a one-step reaction, protein-protein or oligo-oligo crosslinking can occur. Optimize the stoichiometry or switch to a two-step protocol. |
| High degree of labeling | Reduce the molar excess of the activated molecule in the conjugation step. |
Conclusion
This compound is a valuable reagent for the bioconjugation of proteins and nucleic acids. By carefully selecting the appropriate conjugation strategy (one-step vs. two-step) and optimizing reaction conditions such as pH, stoichiometry, and temperature, researchers can efficiently generate well-defined bioconjugates. The protocols and information provided in these application notes serve as a comprehensive guide to facilitate the successful implementation of BEC-mediated bioconjugation in various research and development applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Account Suspended [pragmetis.com]
- 7. This compound | 1433-27-8 [chemicalbook.com]
Application Notes and Protocols for EDC/NHS Coupling Reactions with TBEC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent conjugation is a cornerstone of modern biopharmaceutical development, enabling the creation of novel therapeutics, diagnostics, and research tools. The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) coupling chemistry is a widely adopted method for forming stable amide bonds between carboxyl and primary amine groups.[1][2] This "zero-length" crosslinking technique is highly versatile, facilitating the conjugation of proteins, peptides, oligonucleotides, and small molecules.[1] The addition of NHS or its water-soluble analogue, sulfo-NHS, is crucial for improving coupling efficiency by converting the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1][3]
In some applications, particularly those involving antibodies or other proteins with internal disulfide bonds that need to be reduced to expose reactive thiol groups for other modifications, a reducing agent is required. Tris(2-carboxyethyl)phosphine (B1197953) (TBEC), and its hydrochloride salt TCEP, is a potent, odorless, and thiol-free reducing agent ideal for this purpose.[4] However, the compatibility of TBEC/TCEP with EDC/NHS chemistry requires careful consideration to avoid compromising conjugation efficiency.
These application notes provide detailed protocols for standard EDC/NHS coupling, disulfide bond reduction with TBEC/TCEP, and a sequential protocol for when both procedures are necessary.
Reaction Mechanisms and Workflow
The EDC/NHS coupling reaction is a two-step process:
-
Activation of Carboxylic Acid: EDC activates a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5][6]
-
Formation of a Semi-Stable NHS Ester and Amine Coupling: The O-acylisourea intermediate is susceptible to hydrolysis. NHS is introduced to react with this intermediate, forming a more stable amine-reactive NHS ester.[6] This NHS ester then efficiently reacts with a primary amine at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.[1][5]
TBEC is used to reduce disulfide bonds to free thiols. It is important to note that as a phosphine, TBEC is nucleophilic and can react with the electrophilic intermediates of the EDC/NHS reaction, leading to reduced coupling efficiency. Therefore, it is highly recommended to remove excess TBEC before initiating the EDC/NHS chemistry.[7]
Diagrams
Caption: Chemical pathway of the two-step EDC/NHS coupling reaction.
Caption: General experimental workflow for disulfide reduction and EDC/NHS coupling.
Quantitative Data Summary
Successful conjugation is contingent on several key parameters. The following tables summarize recommended conditions and potential outcomes for EDC/NHS coupling reactions.
Table 1: Recommended Reaction Conditions for Two-Step EDC/NHS Coupling
| Parameter | Recommended Range | Optimal | Notes |
| Activation pH | 4.5 - 7.2 | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES.[1][8] |
| Coupling pH | 7.0 - 8.5 | 7.2 - 8.0 | Use a non-amine buffer like PBS. The primary amine should be unprotonated.[1][8] |
| EDC Concentration | 2 - 10 mM | ~2-4 mM | A molar excess relative to the carboxyl groups is often used.[1] |
| NHS/Sulfo-NHS Conc. | 5 - 10 mM | ~5-10 mM | A higher molar ratio of NHS:EDC can improve efficiency.[1] |
| Activation Time | 15 - 30 minutes | 15 minutes | At room temperature.[1] |
| Coupling Time | 1 - 4 hours | 2 hours | At room temperature, or longer at 4°C.[9] |
Table 2: Troubleshooting Guide for EDC/NHS Coupling Reactions
| Issue | Potential Cause | Suggested Solution |
| Low/No Conjugation | Inactive EDC/NHS due to hydrolysis. | Use fresh EDC/NHS solutions. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[2] |
| Incorrect buffer pH. | Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.[2] | |
| Competing primary amines in buffer (e.g., Tris, Glycine). | Use non-amine buffers like MES, PBS, or HEPES.[2] | |
| Residual TBEC/TCEP from a prior reduction step. | Remove the reducing agent after disulfide reduction and before adding EDC/NHS, for example by using a desalting column. [7] | |
| Precipitation/Aggregation | High concentration of EDC or other reagents. | Reduce the concentration of the reactants.[5] |
| Protein instability at the reaction pH. | Ensure the reaction pH is at least 1-2 units away from the isoelectric point (pI) of the protein. |
Experimental Protocols
Protocol 1: Standard Two-Step EDC/NHS Coupling
This protocol is for the conjugation of a molecule with a carboxyl group (Molecule A) to a molecule with a primary amine (Molecule B).
Materials:
-
Molecule A (with -COOH)
-
Molecule B (with -NH2)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.[1]
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve Molecule A in Activation Buffer.
-
Dissolve Molecule B in Coupling Buffer.
-
-
Activation of Molecule A:
-
Add EDC and NHS/Sulfo-NHS to the solution of Molecule A. A common starting point is a 2-10 fold molar excess of EDC and a 1-1.5 fold molar excess of NHS over Molecule A.
-
Incubate the reaction for 15-30 minutes at room temperature.[1]
-
-
Buffer Exchange (Recommended):
-
To remove excess EDC and byproducts, pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer. This also adjusts the pH for the coupling step.[2]
-
-
Coupling Reaction:
-
Immediately add the activated (and buffer-exchanged) Molecule A to the solution of Molecule B.
-
Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Purification:
-
Purify the final conjugate from excess reagents and byproducts using a desalting column or dialysis.[1]
-
Protocol 2: Disulfide Bond Reduction with TBEC/TCEP
This protocol is for the reduction of disulfide bonds in a protein prior to conjugation.
Materials:
-
Protein with disulfide bonds
-
TBEC (or TCEP-HCl)
-
Reduction Buffer (e.g., PBS, pH 7.0-7.5)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reduction Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
-
Reduction:
-
Add TBEC/TCEP to the protein solution. A 10-50 fold molar excess of TBEC/TCEP over the protein is a common starting point.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TBEC/TCEP using a desalting column equilibrated with the appropriate buffer for the subsequent EDC/NHS coupling (i.e., Activation Buffer). This step is critical to prevent interference with the coupling reaction.[7]
-
Protocol 3: Sequential Disulfide Reduction and EDC/NHS Coupling
This protocol combines the previous two for a complete workflow.
Procedure:
-
Disulfide Reduction:
-
Follow steps 1-3 of Protocol 2 to reduce the disulfide bonds of your protein and remove the excess TBEC/TCEP. Elute the reduced protein into the Activation Buffer (0.1 M MES, pH 4.5-6.0).
-
-
EDC/NHS Coupling:
-
Immediately proceed with the EDC/NHS coupling by using the purified, reduced protein as "Molecule A" in Protocol 1, starting from step 2 (Activation). Your second molecule to be conjugated will be "Molecule B".
-
Complete all subsequent steps of Protocol 1 (Activation, optional Buffer Exchange, Coupling, Quenching, and Purification) to obtain the final conjugate.
-
By following these detailed protocols and considering the key parameters, researchers can successfully perform EDC/NHS coupling reactions, with or without a preceding disulfide bond reduction step using TBEC, to generate a wide range of bioconjugates for various applications in research and drug development.
References
- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative analysis of tris(2-carboxyethyl)phosphine by anion-exchange chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TBEC as a Coupling Reagent in Pharmaceutical Research
Introduction
In the realm of pharmaceutical research and drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthesizing peptides and small molecule therapeutics. N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate, commonly known as TBEC, has emerged as a significant coupling reagent. These application notes provide a comprehensive overview of TBEC, its advantages, detailed experimental protocols, and comparative data for its use in pharmaceutical research. TBEC is recognized for its high efficiency, improved safety profile, and compatibility with green chemistry principles, making it an attractive alternative to traditional coupling reagents.[1]
Key Advantages of TBEC
-
Enhanced Safety: A significant advantage of TBEC, particularly when used with additives like OxymaPure, is the avoidance of hazardous hydrogen cyanide (HCN) byproduct formation, a known issue with some carbodiimide (B86325) reagents like DIC.[2][3]
-
High Efficiency and Yields: TBEC has demonstrated high coupling efficiency, leading to excellent crude purity and yields in peptide synthesis, comparable to conventional coupling reagents.[2][4]
-
"Green" Chemistry Profile: TBEC is compatible with green solvent systems, such as binary mixtures of dimethyl sulfoxide (B87167) (DMSO) and butyl acetate (B1210297) (BuOAc) or anisole (B1667542) and N-octylpyrrolidone (NOP), reducing the environmental impact of pharmaceutical manufacturing.[2][5]
-
Reduced Racemization: TBEC has been shown to minimize racemization, a critical factor in maintaining the stereochemical integrity and biological activity of chiral molecules.[6]
-
Excellent Solubility: The urea (B33335) byproduct of TBEC is highly soluble in common organic solvents like DMF, which simplifies reaction workup and reduces the risk of equipment clogging in automated synthesis.[3]
Quantitative Data Presentation
The following tables summarize the performance of TBEC and other common coupling reagents. It is important to note that a direct head-to-head comparison for the synthesis of the same peptide under identical conditions is not always available in the literature. The data presented here is compiled from various studies to provide a representative overview.
Table 1: Performance of TBEC in the Synthesis of Various Peptides
| Peptide Synthesized | Coupling System | Solvent System | Crude Purity (%) | Final Purity (%) | Yield (%) | Reference(s) |
| Liraglutide Precursor | TBEC/OxymaPure | BuOAc/DMSO | >70 | - | 93 (crude) | [2] |
| Liraglutide (Direct Synthesis) | TBEC/OxymaPure | BuOAc/DMSO | - | 86 | - | [2][4] |
| Liraglutide (Catch-and-Release) | TBEC/OxymaPure | BuOAc/DMSO | - | >90 | - | [2][4] |
| Aib-enkephalin | TBEC/ETT | Anisole/NOP (75:25) | 97.81 | - | - | [5][7] |
| Aib-ACP | TBEC/ETT | Anisole/NOP (75:25) | 98.86 | - | - | [7] |
Table 2: Comparative Performance of Common Coupling Reagents in the Synthesis of Acyl Carrier Protein (ACP) Fragment 65-74
This table provides context on the performance of other reagents on a benchmark "difficult" sequence. Direct comparison with TBEC performance on this specific peptide is not available in the cited literature.
| Coupling Reagent | Purity (%) | Reference(s) |
| HATU | Higher Purity | [8][9] |
| HCTU | High Purity (similar to HATU) | [8] |
| HBTU | Lower Purity (more deletion products) | [8][9] |
| PyBOP | Lower Purity | [8] |
| TBTU | Lower Purity | [8] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using TBEC in a "Green" Solvent System
This protocol is adapted from the synthesis of model peptides using a TBEC/ETT coupling system in an anisole/NOP solvent mixture.[5]
Materials:
-
Rink Amide-PS resin (or other suitable resin)
-
Fmoc-protected amino acids
-
TBEC (N-tert-butyl-N'-ethylcarbodiimide)
-
ETT (5-(ethylthio)-1H-tetrazole)
-
Anisole
-
N-octylpyrrolidone (NOP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in a mixture of anisole/NOP (75:25) for at least 1 hour.
-
Deprotect the Fmoc group using a solution of 20% piperidine in anisole/NOP (20:60:20 v/v/v) for 3 minutes, followed by a second treatment for 10 minutes at room temperature.
-
Wash the resin thoroughly with the anisole/NOP (75:25) mixture (4 x 4.5 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq.), ETT (3.0 eq.), and TBEC (6.0 eq.) in the anisole/NOP (75:25) solvent.
-
Add the coupling solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 10 minutes at 75°C. Repeat the coupling step once more (2x total).
-
Wash the resin with the anisole/NOP (75:25) mixture (4 x 4.5 mL).
-
-
Repeat Cycle:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection as described in step 1.
-
Wash the resin with the anisole/NOP mixture and then with dichloromethane (B109758) (DCM).
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (90:5:5 v/v/v) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) using TBEC in DMF
This protocol is a generalized procedure based on standard Fmoc-SPPS methodologies, adapted for TBEC. As TBEC follows similar protocols to other carbodiimides, this serves as a standard starting point.[3]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
TBEC
-
OxymaPure (or HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling:
-
Swell the resin in DMF for at least 1 hour in a reaction vessel.[10]
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) by dissolving it in DMF with TBEC (3 eq.) and OxymaPure (3 eq.). Add DIEA (6 eq.) to the mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.[11]
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Cycle:
-
Repeat the Fmoc deprotection and amino acid coupling steps until the desired peptide sequence is assembled.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and wash it with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation, then dry under vacuum.
-
Visualizations
TBEC-Mediated Amide Bond Formation Workflow
Caption: Workflow for TBEC-mediated amide bond formation.
Signaling Pathway for Liraglutide (a GLP-1 Receptor Agonist)
Liraglutide, a pharmaceutical synthesized using TBEC, is an agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. Its mechanism of action involves the activation of downstream signaling pathways that regulate glucose metabolism and insulin (B600854) secretion.
Caption: Simplified GLP-1 receptor signaling pathway activated by Liraglutide.
References
- 1. nbinno.com [nbinno.com]
- 2. d-nb.info [d-nb.info]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. polypeptide.com [polypeptide.com]
- 7. researchgate.net [researchgate.net]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
The Role of 1-tert-Butyl-3-ethylcarbodiimide (BEC) in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-tert-Butyl-3-ethylcarbodiimide (BEC) is a versatile carbodiimide (B86325) coupling agent increasingly utilized in the development of sophisticated drug delivery systems. Its primary function is to facilitate the formation of stable amide bonds between carboxylic acids and primary amines, a fundamental reaction in bioconjugation and polymer crosslinking. This allows for the covalent attachment of drugs to carrier molecules or the fabrication of robust hydrogel and nanoparticle matrices for controlled drug release. Compared to the more common 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), BEC offers advantages in specific applications due to its unique chemical properties, including enhanced stability in certain organic solvents.
This document provides detailed application notes and experimental protocols for the use of BEC in creating drug delivery systems, focusing on bioconjugation for targeted delivery and the formation of nanoparticle and hydrogel-based carriers.
Section 1: Application Notes
Bioconjugation for Targeted Drug Delivery
BEC is instrumental in creating bioconjugates where a therapeutic agent is linked to a targeting moiety, such as an antibody or a peptide, to enhance site-specific drug delivery. This approach minimizes off-target effects and increases the therapeutic index of potent drugs. The carbodiimide chemistry allows for the formation of a stable amide linkage between a carboxyl group on one molecule (e.g., the drug or a linker) and an amine group on the other (e.g., a lysine (B10760008) residue on an antibody).
Key Considerations for BEC-mediated Bioconjugation:
-
Reaction pH: The activation of carboxyl groups with BEC is most efficient in an acidic environment (pH 4.5-6.0). However, the subsequent reaction with the primary amine is favored at a slightly basic pH (7.2-8.0). A two-step reaction or careful pH control is often necessary for optimal conjugation efficiency.
-
Use of N-hydroxysuccinimide (NHS): To improve the efficiency of the conjugation reaction and reduce side reactions, NHS or its water-soluble analog (Sulfo-NHS) is often used in conjunction with BEC. BEC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which can then react with NHS to form a more stable NHS ester. This amine-reactive intermediate has a longer half-life in aqueous solutions, increasing the likelihood of a successful reaction with the amine-containing molecule.
-
Purification: Removal of unreacted reagents and byproducts, such as the isourea byproduct, is crucial to obtain a purified bioconjugate. Size exclusion chromatography, dialysis, or affinity chromatography are commonly employed for this purpose.
Nanoparticle-Based Drug Delivery Systems
BEC can be used as a crosslinking agent to stabilize polymeric nanoparticles, enabling the encapsulation and controlled release of therapeutic agents. By crosslinking polymer chains, BEC enhances the structural integrity of the nanoparticles, preventing premature drug release and improving their stability in biological fluids.
Applications of BEC in Nanoparticle Formulation:
-
Surface Functionalization: BEC can be used to conjugate targeting ligands, such as antibodies or peptides, to the surface of pre-formed nanoparticles that have carboxyl or amine functional groups.
-
Matrix Crosslinking: For nanoparticles made from polymers containing carboxylic acid and amine groups (e.g., chitosan (B1678972), hyaluronic acid), BEC can be used to form intramolecular or intermolecular crosslinks, thereby controlling the nanoparticle's density and drug release properties.
Hydrogel-Based Drug Delivery Systems
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent candidates for drug delivery. BEC is utilized to create covalently crosslinked hydrogels with tunable mechanical properties and degradation rates. The degree of crosslinking, controlled by the concentration of BEC and the reaction time, directly influences the mesh size of the hydrogel network, which in turn governs the diffusion and release rate of the encapsulated drug.[1][2]
Advantages of BEC in Hydrogel Formulation:
-
Controlled Crosslinking: The reaction conditions for BEC-mediated crosslinking can be optimized to achieve a desired crosslinking density, allowing for precise control over the drug release profile.
-
Biocompatibility: When used appropriately and with proper purification, BEC-crosslinked hydrogels can be highly biocompatible, as the carbodiimide itself is not incorporated into the final hydrogel structure.
Section 2: Experimental Protocols
Protocol for BEC-Mediated Conjugation of a Small Molecule Drug to a Protein
This protocol describes a general method for conjugating a small molecule drug containing a carboxylic acid to the primary amine groups (e.g., lysine residues) of a protein carrier.
Materials:
-
Protein with accessible primary amines (e.g., Bovine Serum Albumin as a model)
-
Small molecule drug with a carboxylic acid group
-
This compound (BEC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the small molecule drug in a minimal amount of DMF or DMSO, and then dilute with Activation Buffer. The final concentration will depend on the desired molar ratio.
-
Prepare fresh stock solutions of BEC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
-
Activation of the Carboxylic Acid:
-
In a reaction tube, combine the small molecule drug solution with a 2 to 10-fold molar excess of BEC and NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.
-
-
Conjugation to the Protein:
-
Add the activated small molecule drug solution to the protein solution. The molar ratio of the activated drug to the protein will need to be optimized for the desired degree of labeling.
-
Adjust the pH of the reaction mixture to 7.2-7.4 if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the protein-drug conjugate from excess reagents and byproducts using a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Determine the concentration of the conjugated protein using a protein assay (e.g., BCA assay).
-
Quantify the amount of conjugated drug using UV-Vis spectrophotometry (if the drug has a distinct absorbance peak) or other analytical techniques like HPLC.
-
Calculate the drug-to-protein ratio.
-
Protocol for the Preparation of Drug-Loaded Chitosan Nanoparticles using BEC Crosslinking
This protocol describes the preparation of drug-loaded chitosan nanoparticles with BEC as a crosslinking agent to enhance stability and control drug release.
Materials:
-
Chitosan (low molecular weight)
-
Drug to be encapsulated
-
This compound (BEC)
-
Acetic acid solution (1% v/v)
-
Sodium tripolyphosphate (TPP)
-
Purified water
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in 1% acetic acid solution to a concentration of 1-5 mg/mL with stirring until fully dissolved.
-
Adjust the pH of the chitosan solution to 4.5-5.0 using 1 M NaOH.
-
-
Drug Loading:
-
Dissolve the drug in a suitable solvent and add it to the chitosan solution under constant stirring. The amount of drug added will determine the theoretical drug loading.
-
-
Nanoparticle Formation:
-
Prepare a TPP solution (0.5-2.5 mg/mL) in purified water.
-
Add the TPP solution dropwise to the chitosan-drug mixture under magnetic stirring. Nanoparticles will form spontaneously via ionic gelation.
-
-
BEC Crosslinking:
-
Prepare a fresh solution of BEC in purified water or a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add the BEC solution to the nanoparticle suspension. The concentration of BEC should be optimized to achieve the desired degree of crosslinking without causing aggregation. A typical starting point is a 1:1 to 5:1 molar ratio of BEC to the available amine groups on chitosan.
-
Allow the crosslinking reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in purified water. Repeat the washing step two more times to remove unreacted BEC and other reagents.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: To determine the amount of encapsulated drug, dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break them apart and release the drug. Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release: Resuspend the drug-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4) and incubate at 37°C. At predetermined time intervals, collect aliquots, separate the nanoparticles by centrifugation, and quantify the amount of released drug in the supernatant.
-
Section 3: Data Presentation
The following tables provide a template for summarizing quantitative data from experiments utilizing BEC in drug delivery systems. Actual values will be dependent on the specific polymers, drugs, and experimental conditions used.
Table 1: Quantitative Data for BEC-Mediated Bioconjugation
| Parameter | Example Value | Method of Determination |
| Protein Concentration | 2.5 mg/mL | BCA Assay |
| Drug Concentration | 0.1 mg/mL | UV-Vis Spectroscopy |
| Drug-to-Protein Molar Ratio | 3.5 : 1 | Calculation from concentrations |
| Conjugation Efficiency | 75% | HPLC |
Table 2: Quantitative Data for BEC-Crosslinked Nanoparticles
| Parameter | Example Value | Method of Determination |
| Particle Size (Z-average) | 150 ± 20 nm | Dynamic Light Scattering |
| Polydispersity Index (PDI) | 0.15 | Dynamic Light Scattering |
| Zeta Potential | +25 ± 5 mV | Dynamic Light Scattering |
| Drug Loading | 10% (w/w) | HPLC after nanoparticle dissolution |
| Encapsulation Efficiency | 80% | HPLC after nanoparticle dissolution |
| Cumulative Drug Release at 24h | 60% | In vitro release study with HPLC |
Section 4: Visualizations (Graphviz - DOT language)
Chemical Reaction Pathway
Experimental Workflow for Nanoparticle Synthesis
Logical Relationship for Controlled Release
References
Application Notes and Protocols for the Guanylation of Amines using 1-tert-Butyl-3-ethylcarbodiimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-tert-Butyl-3-ethylcarbodiimide (BEC) in the guanylation of amines. This methodology is a cornerstone in medicinal chemistry and drug development for the synthesis of guanidine-containing compounds, which are prevalent in numerous biologically active molecules.
Introduction
The guanidinium (B1211019) group is a key structural motif in a vast array of pharmaceuticals and natural products due to its ability to form strong, delocalized positive charges at physiological pH, enabling potent interactions with biological targets. The guanylation of amines is a fundamental transformation for the introduction of this moiety. This compound (BEC) has emerged as a valuable reagent for this purpose, offering a straightforward and efficient route to substituted guanidines. Carbodiimide-mediated guanylation reactions can proceed directly or be catalyzed by various metal complexes to enhance efficiency and substrate scope.[1][2][3]
Reaction Principle
The guanylation of an amine with a carbodiimide (B86325), such as BEC, involves the nucleophilic attack of the amine on the central carbon atom of the carbodiimide. This forms a highly reactive intermediate which then rearranges to the thermodynamically stable guanidine (B92328) product. The reaction can be promoted by catalysts that activate the carbodiimide, making it more susceptible to nucleophilic attack.[1][4]
A general representation of the reaction is as follows:
R¹-NH₂ + R²-N=C=N-R³ → R¹-NH-C(=NR²)-NH-R³
Where R¹-NH₂ is the primary amine, and R²-N=C=N-R³ is the carbodiimide (in this case, this compound).
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Guanylation of Aromatic Amines
This protocol is adapted from a general method for the zinc-catalyzed guanylation of amines with carbodiimides and serves as a representative example.[4]
Materials:
-
This compound (BEC)
-
Substituted aromatic amine
-
Zinc-based catalyst (e.g., (Ar-BIAO)ZnCl₂ complexes as described in the literature, or other suitable Lewis acid catalysts)[4]
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the zinc pre-catalyst (0.01 mmol, 1 mol%) to a solution of the aromatic amine (1.0 mmol) in anhydrous toluene (5 mL) in a sealed reaction vessel.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture at 80 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired guanidine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes representative yields for the guanylation of various amines with carbodiimides under catalytic conditions. While not all examples use this compound specifically, they provide an excellent indication of the expected efficiency and substrate scope for this class of reactions.
| Entry | Amine Substrate | Carbodiimide | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | N,N'-Diisopropylcarbodiimide | Zn Complex | 80 | 12 | 85 | [4] |
| 2 | 4-Methylaniline | N,N'-Diisopropylcarbodiimide | Zn Complex | 80 | 12 | 90 | [4] |
| 3 | 4-Methoxyaniline | N,N'-Diisopropylcarbodiimide | Zn Complex | 80 | 12 | 92 | [4] |
| 4 | 4-Chloroaniline | N,N'-Diisopropylcarbodiimide | Zn Complex | 80 | 24 | 75 | [4] |
| 5 | 2,6-Dimethylaniline | N,N'-Diisopropylcarbodiimide | Zn Complex | 80 | 24 | 65 | [4] |
| 6 | 4-(Dimethylamino)phenylamine | N,N'-Dicyclohexylcarbodiimide | ZnEt₂ | 50 | 2 | 95 | [5] |
| 7 | Anthracen-2-amine | N,N'-Dicyclohexylcarbodiimide | ZnEt₂ | 50 | 2 | 50 | [5] |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the catalytic guanylation of an amine using this compound.
Caption: General workflow for the synthesis of guanidines via catalytic guanylation.
Proposed Catalytic Cycle
This diagram depicts a plausible mechanism for the metal-catalyzed guanylation of an amine with a carbodiimide, involving the activation of the amine followed by nucleophilic attack on the carbodiimide.
Caption: A proposed mechanism for metal-catalyzed guanylation of amines with carbodiimides.
References
Experimental Workflow for 1-tert-Butyl-3-ethylcarbodiimide (BEC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl-3-ethylcarbodiimide (BEC) is a versatile and efficient carbodiimide (B86325) coupling agent used for the formation of amide bonds in a variety of chemical syntheses. Its unique structural features, including a tert-butyl group, offer enhanced stability and solubility in common organic solvents.[1][2] BEC is increasingly favored in solid-phase peptide synthesis (SPPS), bioconjugation, and polymer modification due to its high coupling efficiency, which is comparable to that of diisopropylcarbodiimide (DIC), and a superior safety profile. Notably, when used in combination with additives like OxymaPure, BEC avoids the formation of hazardous hydrogen cyanide (HCN), a significant advantage over other carbodiimides.[3][4]
This document provides detailed application notes and experimental protocols for the use of BEC in key applications, along with comparative data and visualizations to guide researchers in its effective implementation.
Physicochemical Properties and Solubility
BEC is a colorless to light yellow liquid with a molecular weight of 126.20 g/mol .[3][5] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄N₂ | [2] |
| Molecular Weight | 126.20 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Density | 0.814 g/mL at 25 °C | [2][5] |
| Boiling Point | 137-139 °C | [2][5] |
| Refractive Index | 1.432 (n20/D) | [2] |
| Purity | ≥98.0% | [3] |
The solubility of the urea (B33335) byproduct of BEC (TBEU) is a critical factor in its application, particularly in solid-phase synthesis where easy removal of byproducts is essential. TBEU exhibits excellent solubility in commonly used solvents for peptide synthesis.[3]
| Solvent | Solubility of TBEU |
| N,N-Dimethylformamide (DMF) | High |
| N-Methyl-2-pyrrolidone (NMP) | High |
| "Green" and binary solvents | High |
I. Application in Solid-Phase Peptide Synthesis (SPPS)
BEC is a highly effective coupling reagent for SPPS, demonstrating efficiency comparable to DIC while offering significant safety advantages.[3][6] It is particularly effective when used with the additive OxymaPure, which minimizes racemization and side reactions.[1][4][7]
Reaction Mechanism: Amide Bond Formation
The general mechanism for carbodiimide-mediated amide bond formation involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary amine to form a stable amide bond, releasing a soluble urea byproduct.[4] The addition of an auxiliary nucleophile like OxymaPure intercepts the O-acylisourea to form an active ester, which is less prone to racemization and other side reactions.[4][7]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using BEC/OxymaPure for coupling.
Materials:
-
Rink Amide resin (e.g., 0.5-1.0 mmol/g loading)
-
Fmoc-protected amino acids
-
This compound (BEC)
-
OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 10-20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and BEC (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data: Comparison of Coupling Reagents
Studies have shown that BEC exhibits coupling efficiency and racemization suppression comparable to DIC, a commonly used carbodiimide in SPPS.
| Peptide Sequence | Coupling Reagent | Purity (%) | Reference(s) |
| Model Peptide 1 | BEC/OxymaPure | >95 | [4] |
| Model Peptide 1 | DIC/OxymaPure | >95 | [4] |
| Liraglutide | TBEC/OxymaPure | 86 (after purification) | [6][8] |
II. Application in Bioconjugation
BEC is a valuable tool for bioconjugation, facilitating the covalent linking of biomolecules such as proteins, peptides, and nucleic acids.[2] This is crucial for applications like the development of antibody-drug conjugates (ADCs), immunoassays, and functionalized biomaterials.[9][10]
Workflow for Antibody-Small Molecule Conjugation
This workflow describes the conjugation of a small molecule with a carboxylic acid group to the primary amines (lysine residues) of an antibody.
Experimental Protocol: Amine Coupling to a Carboxylic Acid-Containing Molecule
This protocol describes a general procedure for conjugating a primary amine-containing biomolecule to a carboxylic acid-containing molecule using BEC and N-hydroxysuccinimide (NHS).
Materials:
-
Carboxylic acid-containing molecule
-
Primary amine-containing biomolecule (e.g., protein, peptide)
-
This compound (BEC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or dialysis equipment
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in the activation buffer.
-
Dissolve the amine-containing biomolecule in the coupling buffer.
-
Prepare fresh solutions of BEC and NHS (or sulfo-NHS) in the activation buffer.
-
-
Activation of Carboxylic Acid:
-
Add a molar excess of BEC and NHS to the carboxylic acid solution. A typical starting ratio is 2-4 equivalents of each.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Add the activated carboxylic acid solution to the amine-containing biomolecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.
-
III. Application in Polymer Modification
BEC can be used to modify the surface of polymers containing carboxylic acid or amine groups.[2] This is useful for improving properties such as biocompatibility, adhesion, and printability.[11][12] One common application is the grafting of molecules onto a polymer backbone.[13]
Logical Relationship for Polymer Surface Grafting
This diagram illustrates the logical steps for grafting a molecule with a primary amine onto a polymer surface functionalized with carboxylic acid groups.
Experimental Protocol: Grafting of an Amine-Containing Molecule to a Carboxylated Polymer Surface
This protocol provides a general method for modifying a polymer surface that has been pre-functionalized with carboxylic acid groups.
Materials:
-
Carboxylated polymer substrate
-
Amine-containing molecule to be grafted
-
This compound (BEC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous organic solvent (e.g., DMF, DCM)
-
Washing solvents
Procedure:
-
Substrate Preparation: Ensure the carboxylated polymer substrate is clean and dry.
-
Activation Solution: Prepare a solution of the amine-containing molecule, BEC (1.5-2.0 eq. relative to the amine), and NHS (1.5-2.0 eq.) in the anhydrous organic solvent.
-
Grafting Reaction:
-
Immerse the polymer substrate in the activation solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or as determined by optimization.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate sequentially with the reaction solvent, a non-reactive solvent (e.g., isopropanol), and finally with deionized water to remove any unreacted reagents and byproducts.
-
-
Drying: Dry the modified polymer substrate under vacuum or in a stream of inert gas.
Conclusion
This compound is a highly effective and safer alternative to other carbodiimide coupling agents for a range of applications in research and drug development. Its high efficiency in amide bond formation, coupled with its favorable safety profile, makes it an excellent choice for solid-phase peptide synthesis. Furthermore, its utility in bioconjugation and polymer modification opens up possibilities for the creation of novel biomaterials and therapeutics. The protocols and data presented in this document provide a solid foundation for the successful implementation of BEC in various experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1433-27-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bispecific Antibodies and Antibody–Drug Conjugates for Cancer Therapy: Technological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: T3P® (Propylphosphonic Anhydride) Coupling Reactions
Welcome to the technical support center for T3P® (n-propanephosphonic acid anhydride) coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide bond formation, particularly when facing challenges such as low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reagent & Substrate Issues
Q1: My T3P® coupling reaction has a very low or no yield. What is the most common cause?
A: The most frequent cause of reaction failure is the presence of moisture. T3P® is a dehydrating agent and is highly sensitive to water.[1] Any moisture in the reaction will consume the reagent, preventing the activation of your carboxylic acid.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Commercial solutions of T3P® are stable, but exposure to air moisture should be minimized.[1]
-
Verify Reagent Quality: If the T3P® reagent is old or has been improperly stored, it may have degraded. Use a fresh batch of the reagent to rule out degradation.[2]
-
Check Substrate Purity: Impurities in your carboxylic acid or amine starting materials can interfere with the reaction. Ensure they are pure and free of residual water or other reactive functional groups.
Q2: I suspect my starting materials (carboxylic acid or amine) are the problem. How can I check?
A: Steric hindrance or poor nucleophilicity of the amine can significantly reduce reaction rates and yield.[3] Similarly, issues with carboxylic acid activation can stall the reaction.
Troubleshooting Steps:
-
Analyze Starting Materials: Use techniques like NMR or LC-MS to confirm the identity and purity of your starting materials before starting the coupling reaction.
-
Run a Control Reaction: Test the T3P® reagent with a simple, unhindered carboxylic acid and amine that has previously worked well. If this reaction is successful, the issue likely lies with your specific substrates.
-
Address Steric Hindrance: For sterically hindered substrates, increasing the reaction temperature or extending the reaction time may be necessary.[2][4] A higher excess of reagents might also be required.
Reaction Condition Optimization
Q3: My yield is still low after ensuring anhydrous conditions and pure reagents. How do I optimize the reaction conditions?
A: Suboptimal stoichiometry of the base, incorrect solvent choice, or inappropriate reaction temperature can all lead to low yields. The choice and amount of base are particularly crucial.[5]
Troubleshooting Steps:
-
Optimize the Base: At least two equivalents of a non-nucleophilic base are required.[6] The base neutralizes the acid formed and facilitates the coupling. Insufficient base is a common reason for low conversion.[5] Pyridine (B92270) has been shown to be a particularly effective base for suppressing epimerization.[3]
-
Screen Solvents: The reaction's performance can be highly dependent on the solvent. While DMF is common, solvents like ethyl acetate (B1210297) (EtOAc) or acetonitrile (B52724) (ACN) can provide excellent results and are considered "greener" alternatives.[7][8]
-
Adjust Stoichiometry: A typical starting point is a 1:1.2 ratio of the carboxylic acid to the amine, with 1.2 equivalents of T3P® and 3-4 equivalents of base. For difficult couplings, increasing the equivalents of the amine and T3P® may be necessary.[6]
-
Control Temperature: Most T3P® couplings proceed well at temperatures between 0°C and room temperature.[6] For particularly difficult or sterically hindered couplings, gentle heating might improve the yield, but this should be monitored carefully to avoid side reactions.[2]
Q4: I am observing significant epimerization or other side products in my reaction. What are the likely causes and solutions?
A: Epimerization is a risk for chiral carboxylic acids. T3P® is known for its ability to suppress racemization compared to many other coupling reagents, but conditions must be optimized.[3][9]
Troubleshooting Steps:
-
Choice of Base: The selection of the base is critical for minimizing racemization. Weaker bases like pyridine are often superior to stronger, bulkier bases like DIPEA in preventing epimerization.[3]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C) can help minimize racemization, although this may slow down the desired reaction.[3]
-
Order of Addition: The standard procedure involves mixing the acid, amine, and base before the slow addition of T3P®.[6] Altering the order of addition is generally not recommended as pre-activation can sometimes lead to side reactions.[1]
-
Byproduct Removal: The byproducts of T3P® are propanephosphonic acid and its oligomers, which are highly water-soluble.[10][11] A simple aqueous workup is usually sufficient to remove them completely, simplifying purification.[6]
Data Presentation: Optimization Parameters
The following tables summarize key starting points for reaction optimization based on literature findings.
Table 1: Solvent Screening for T3P® Coupling
| Solvent | Relative Performance | Greenness Score | Notes |
| Ethyl Acetate (EtOAc) | Excellent[7] | High | Good alternative to DMF; low water affinity.[8] |
| Acetonitrile (ACN) | Excellent[5] | Medium | Good results in solid-phase synthesis.[5] |
| N,N-Dimethylformamide (DMF) | Excellent[8] | Low | Common solvent, but has toxicity concerns.[7] |
| Dichloromethane (DCM) | Good[8] | Low | Effective, but also has environmental concerns. |
| 2-Methyl-THF | Good[8] | High | A greener alternative to THF. |
| N-Butylpyrrolidone (NBP) | Limited Conversion[8] | Medium | May cause dissolution issues.[8] |
Table 2: Base Selection and Stoichiometry
| Base | Typical Equivalents | Key Characteristics |
| Pyridine | 3 - 4 | Excellent for suppressing racemization, especially at low temperatures.[3] |
| DIPEA (Hünig's base) | 3 - 4 | Commonly used, but may increase epimerization risk with sensitive substrates.[6] |
| Triethylamine (TEA) | 3 - 4 | A common and cost-effective choice.[6] |
| N-Methylmorpholine (NMM) | 3 - 4 | Another alternative non-nucleophilic base.[6] |
Experimental Protocols
Protocol 1: General Procedure for T3P® Amide Coupling
This protocol provides a standard starting point for a T3P® mediated coupling reaction.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.), the amine (1.1 - 1.2 eq.), and the chosen anhydrous solvent (e.g., ethyl acetate) to an oven-dried flask.
-
Base Addition: Add the selected base (e.g., pyridine, 3.0 - 4.0 eq.) to the mixture and stir until all components are dissolved.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0°C to room temperature) using an ice bath or cryostat.
-
T3P® Addition: Slowly add the T3P® solution (1.2 - 1.5 eq., typically as a 50% solution in a suitable solvent like EtOAc or DMF) dropwise to the stirred reaction mixture. An exothermic reaction may be observed.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, quench the reaction by adding water or an aqueous solution (e.g., saturated NaHCO₃ or dilute HCl).[3] The water-soluble phosphonic acid byproducts will move to the aqueous layer.[10]
-
Extraction & Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product as necessary (e.g., via column chromatography or recrystallization).
Visualizations: Diagrams & Workflows
Troubleshooting Low Yield Workflow
This diagram outlines a logical decision-making process for troubleshooting low-yield T3P® coupling reactions.
Caption: A decision tree for troubleshooting low yield in T3P® coupling reactions.
T3P® Amide Coupling Reaction Pathway
This diagram illustrates the simplified mechanism of amide bond formation using T3P®.
Caption: Simplified reaction pathway for T3P®-mediated amide bond formation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-tert-Butyl-3-ethylcarbodiimide (TBEC)
Welcome to the technical support center for 1-tert-Butyl-3-ethylcarbodiimide (TBEC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during conjugation experiments using TBEC.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using TBEC, and how can I prevent them?
A1: The most prevalent side reactions with TBEC, similar to other carbodiimides like EDC, are the hydrolysis of the active O-acylisourea intermediate and the formation of an N-acylurea byproduct.[1][2]
-
Hydrolysis: The O-acylisourea intermediate is highly reactive and susceptible to hydrolysis in aqueous environments, which regenerates the original carboxyl group and reduces coupling efficiency.[1][3] To minimize hydrolysis, it is crucial to perform the reaction promptly and control the pH.[1][4]
-
N-acylurea Formation: This occurs when the O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea, which can reduce the yield of the desired amide product.[5][6] The use of additives like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is highly recommended to suppress this side reaction.[5][6] These additives react with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to rearrangement and more reactive towards amines.[3][6]
Q2: What is the optimal pH for TBEC coupling reactions?
A2: The optimal pH for TBEC coupling reactions depends on whether a one-step or two-step protocol is employed. A two-step process is generally recommended for higher efficiency.[7]
-
Activation Step: The initial activation of the carboxyl group with TBEC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[7][8] MES buffer is a common choice for this step as it does not contain competing nucleophiles.[1]
-
Coupling Step: The subsequent reaction of the activated intermediate with a primary amine is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5.[4][7] This higher pH ensures that the primary amine is deprotonated and thus more nucleophilic.[7]
Q3: My protein is precipitating during the coupling reaction. What could be the cause?
A3: Protein precipitation during conjugation can be caused by the reaction pH being too close to the isoelectric point (pI) of the protein.[8] When the pH of the buffer is near the pI, the net charge of the protein is close to zero, which can lead to aggregation and precipitation.[8] It is advisable to maintain the reaction pH at least 1-2 units away from the protein's pI.[8]
Q4: How should I handle and store TBEC to maintain its activity?
A4: TBEC, like other carbodiimides, is sensitive to moisture.[4] It should be stored in a cool, dry place, and the container should be tightly sealed to prevent hydrolysis.[3] It is recommended to allow the reagent to warm to room temperature before opening to avoid condensation of atmospheric moisture into the container.[4][6] For best results, prepare TBEC solutions immediately before use.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Inactive TBEC or NHS due to hydrolysis.[4] | Use fresh, high-quality reagents. Allow reagents to equilibrate to room temperature before opening.[4] Prepare solutions immediately before use.[4] |
| Incorrect pH for activation or coupling steps.[4] | For a two-step protocol, perform the activation at pH 4.5-6.0 and the coupling at pH 7.2-8.0.[7][8] | |
| Hydrolysis of the active intermediate.[1] | Perform the coupling step immediately after the activation step.[4] Consider running the activation step at a lower temperature (e.g., 0 °C) to increase the stability of the intermediate.[6] | |
| Presence of competing nucleophiles in the buffer.[4] | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the activation step. Use buffers like MES or HEPES.[1] | |
| Formation of N-acylurea Byproduct | Rearrangement of the O-acylisourea intermediate.[6] | Add N-hydroxysuccinimide (NHS) or Sulfo-NHS to the reaction to form a more stable NHS-ester intermediate.[5][6] |
| Protein Aggregation/Precipitation | Reaction pH is too close to the protein's isoelectric point (pI).[8] | Adjust the reaction pH to be at least 1-2 units away from the pI of your protein.[8] |
| Difficulty in Removing Byproducts | The urea (B33335) byproduct of TBEC can be challenging to remove. | The urea byproduct of TBEC is generally soluble in organic solvents.[9] For water-soluble products, purification can be achieved through methods like dialysis, size-exclusion chromatography, or ultrafiltration.[10][11] |
Experimental Protocols
Two-Step Protocol for Protein-Small Molecule Conjugation
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.4[4]
-
Carboxyl-containing small molecule
-
Protein with primary amine groups
-
This compound (TBEC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[4]
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing small molecule in Activation Buffer.
-
Add TBEC (e.g., 10-fold molar excess over the carboxyl groups) and NHS (e.g., 5-fold molar excess over the carboxyl groups).
-
Incubate for 15-30 minutes at room temperature.[12]
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Immediately remove excess TBEC and byproducts using a desalting column equilibrated with Coupling Buffer.[8]
-
-
Coupling to Amine Groups:
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.[10]
-
Visualizations
Caption: TBEC activation pathway and common side reactions.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Technical Support Center: Optimizing Reactions with 1-tert-Butyl-3-ethylcarbodiimide (BEC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 1-tert-Butyl-3-ethylcarbodiimide (BEC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BEC) and what are its primary applications?
A1: this compound (BEC) is a carbodiimide (B86325) coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and a primary or secondary amine. It is widely utilized in peptide synthesis, bioconjugation, and the synthesis of small molecules in the pharmaceutical and agrochemical industries.[1] Its bulky tert-butyl group provides good solubility in a range of organic solvents.[2]
Q2: What are the main advantages of using BEC over other carbodiimides like DCC or DIC?
A2: BEC offers several key advantages:
-
High Solubility of Byproduct: The urea (B33335) byproduct of BEC, 1-tert-butyl-3-ethylurea, is highly soluble in common organic solvents, simplifying purification and reducing the risk of clogging in automated synthesis equipment.[3]
-
Improved Safety Profile: When used with OxymaPure as an additive, BEC does not lead to the formation of toxic hydrogen cyanide (HCN) gas, a known issue with DIC/Oxyma combinations.[3][4]
-
High Efficiency: BEC has been shown to provide excellent coupling efficiency, comparable to that of DIC, in various peptide synthesis applications.[4][5]
Q3: What are the most common issues encountered when using BEC and how can they be addressed?
A3: The most frequent challenges include low reaction yields and racemization of chiral centers.
-
Low Yields: This can be due to incomplete reactions, steric hindrance, or side reactions. Troubleshooting often involves optimizing reagent stoichiometry, reaction time, and temperature, or using additives. For sterically demanding couplings, switching to more potent activating agents or employing a "double coupling" strategy may be necessary.[6][7]
-
Racemization: The loss of stereochemical integrity is a concern, especially with sensitive amino acids. This can be minimized by using racemization-suppressing additives like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt), maintaining low reaction temperatures, and carefully selecting the base.[5][8]
Q4: When should I use an additive with BEC, and which one should I choose?
A4: Additives are highly recommended for most BEC-mediated couplings to enhance reaction rates and suppress side reactions, particularly racemization.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is an excellent choice as it is a highly effective racemization suppressor and does not lead to HCN formation with BEC.[3][9]
-
1-Hydroxybenzotriazole (HOBt): A traditional and effective additive for reducing racemization.[10]
Q5: What solvents are recommended for BEC coupling reactions?
A5: The choice of solvent is critical for ensuring all reactants are fully dissolved.
-
Commonly Used Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are frequently used.
-
Greener Alternatives: For more sustainable processes, binary mixtures such as dimethyl sulfoxide (B87167) (DMSO) and butyl acetate (B1210297) have been successfully employed in the synthesis of complex peptides like liraglutide (B1674861) using BEC.[11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during BEC-mediated coupling reactions.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Yield | Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature cautiously (e.g., to 40°C), monitoring for side reactions. - Increase the equivalents of BEC and the amine. | [7] |
| Steric Hindrance | - Switch to a more potent coupling reagent system, such as BEC in combination with OxymaPure. - Perform a "double coupling" by adding a fresh batch of activated acid after the initial coupling period. - For extremely hindered substrates, consider converting the carboxylic acid to a more reactive intermediate like an acyl fluoride. | [6][12] | |
| Poor Solubility of Reactants | - Ensure all reactants are fully dissolved in the chosen solvent. - Consider switching to a solvent with better solvating properties, such as N-Methylpyrrolidone (NMP) or a mixture of solvents. | [13] | |
| Presence of Moisture | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can hydrolyze the activated intermediate. | [7] | |
| Presence of Side Products | Racemization/Epimerization | - Perform the reaction at a lower temperature (e.g., 0°C). - Use a racemization-suppressing additive like OxymaPure or HOBt. - Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) in minimal necessary amounts. | [5][8] |
| N-acylurea Formation | - This rearrangement of the O-acylisourea intermediate can be minimized by the addition of HOBt or OxymaPure, which trap the activated acid as a more stable active ester. | [14] | |
| Difficulty in Purification | Contamination with Urea Byproduct | - Although 1-tert-butyl-3-ethylurea is generally soluble, it can sometimes co-elute with polar products. - Perform aqueous washes (e.g., with dilute acid or brine) during workup to remove the urea. - For solution-phase synthesis, precipitation of the product from a solvent in which the urea is soluble can be effective. | [15][16] |
Data Presentation
Table 1: Solubility of Carbodiimide Byproducts
| Carbodiimide | Byproduct | Solubility in Common Organic Solvents | Citation |
| BEC | 1-tert-butyl-3-ethylurea | High | [3] |
| DIC | 1,3-Diisopropylurea | Soluble | [10] |
| DCC | 1,3-Dicyclohexylurea | Poorly soluble, often precipitates | [10] |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | [17] |
Table 2: General Reaction Parameters for BEC Coupling
| Parameter | Recommendation | Considerations |
| Molar Ratio (Acid:Amine:BEC:Additive) | 1 : 1-1.2 : 1.1-1.5 : 1.1-1.5 | For sterically hindered substrates, increasing the equivalents of the amine, BEC, and additive (up to 3-4 eq.) may be necessary. |
| Temperature | 0°C to Room Temperature | Lower temperatures (0°C) are recommended to minimize racemization. For sluggish reactions, the temperature can be cautiously increased. |
| Reaction Time | 1 to 24 hours | Monitor reaction progress by TLC or LC-MS. Sterically hindered couplings may require longer reaction times. |
| Solvent | DCM, DMF, NMP, or green solvent mixtures (e.g., BuOAc/DMSO) | The solvent should be chosen to ensure the solubility of all reactants and intermediates. |
| Base (if required) | DIPEA or 2,4,6-Collidine (1.5-2 eq.) | A base is typically required if the amine component is a salt (e.g., HCl salt). Use a hindered, non-nucleophilic base to minimize side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation in Solution Phase using BEC/OxymaPure
This protocol describes a general method for coupling a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid
-
Amine (or amine salt)
-
This compound (BEC)
-
OxymaPure
-
Anhydrous solvent (e.g., DCM or DMF)
-
Diisopropylethylamine (DIPEA) (if using an amine salt)
-
Stir bar and appropriate glassware
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), the amine (1.1 eq.), and OxymaPure (1.2 eq.) in the anhydrous solvent.
-
If the amine is provided as a salt (e.g., hydrochloride), add DIPEA (1.1 eq.) to the mixture.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add BEC (1.2 eq.) to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: a. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Liraglutide using BEC
This protocol is adapted from a study on the green synthesis of liraglutide.[11]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
BEC
-
OxymaPure
-
Solvent: Butyl acetate/DMSO (BuOAc/DMSO) mixture
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in the chosen synthesis solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly.
-
Coupling: a. In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with BEC (3 eq.) and OxymaPure (3 eq.) in the BuOAc/DMSO solvent mixture for a few minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours). d. Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be performed. e. Wash the resin thoroughly.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the liraglutide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Amide Coupling Reaction Mechanism with BEC
Caption: General mechanism of amide bond formation using BEC.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in BEC coupling reactions.
References
- 1. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. digital.csic.es [digital.csic.es]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization in Peptide Synthesis with TBEC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing racemization during peptide synthesis, with a specific focus on the application of 1-tert-Butyl-3-ethylcarbodiimide (TBEC). Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a single enantiomer of an amino acid (typically the L-form used in natural peptides) is converted into a mixture of both its L- and D-enantiomers. During peptide synthesis, the chiral integrity of the α-carbon of an amino acid can be compromised, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This occurs primarily through the formation of a planar oxazolone (B7731731) intermediate.
Q2: Which amino acids are most susceptible to racemization?
A2: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[1][2] Other amino acids that can be susceptible, especially under non-optimized conditions, include Serine (Ser).
Q3: How does TBEC help in minimizing racemization?
A3: TBEC, a hybrid carbodiimide-based coupling reagent, when used in conjunction with an additive like Oxyma, has been shown to significantly suppress racemization.[3][4] The combination of TBEC/Oxyma promotes a rapid and efficient peptide bond formation, which competes effectively with the formation of the racemization-prone oxazolone intermediate. Studies have shown that TBEC-mediated couplings can consistently maintain racemization levels at less than 1%.[4]
Q4: What are the main advantages of using TBEC over other carbodiimides like DIC?
A4: Besides minimizing racemization, TBEC offers other advantages. Notably, the reaction of TBEC with Oxyma does not produce hydrogen cyanide (HCN), a toxic byproduct that can be formed when using Diisopropylcarbodiimide (DIC) with Oxyma.[3] Additionally, the urea (B33335) byproduct of TBEC is often more soluble, simplifying purification.[5]
Q5: Can TBEC be used in "green" or environmentally friendly solvents?
A5: Yes, TBEC has been successfully used in more environmentally benign solvent systems. For instance, TBEC/Oxyma-mediated couplings have demonstrated minimal racemization and precipitation in a mixture of N-butylpyrrolidinone (NBP) and ethyl acetate (B1210297) (EtOAc).[6][7]
Troubleshooting Guides
Issue 1: Higher than expected levels of racemization detected.
| Possible Cause | Solution |
| Suboptimal Coupling Conditions | - Ensure proper stoichiometry: Use the recommended equivalents of amino acid, TBEC, and additive (e.g., Oxyma). Typically, a 1:1:1 ratio is a good starting point. - Minimize pre-activation time: While a short pre-activation of the carboxylic acid with TBEC/Oxyma is necessary, prolonged pre-activation can increase the risk of oxazolone formation. - Control temperature: Elevated temperatures can accelerate racemization. If using microwave-assisted synthesis, consider lowering the coupling temperature, especially for sensitive amino acids like Histidine and Cysteine.[8] |
| Inappropriate Base | - Avoid strong, unhindered bases: If a base is required, opt for a weaker or more sterically hindered base to minimize the abstraction of the α-proton. |
| Solvent Effects | - Consider solvent polarity: While TBEC is versatile, the choice of solvent can influence racemization. In some cases, less polar solvents may be advantageous. |
Issue 2: Incomplete or slow coupling reaction.
| Possible Cause | Solution |
| Peptide Aggregation | - Switch to a "difficult sequence" protocol: For hydrophobic sequences prone to aggregation, consider using structure-disrupting elements or chaotropic salts.[9] - Elevate temperature: Carefully increasing the reaction temperature can sometimes help to disrupt secondary structures and improve coupling efficiency.[10] |
| Steric Hindrance | - Increase coupling time: For sterically hindered amino acids, extending the coupling time may be necessary to achieve complete reaction. - Double coupling: If the Kaiser test indicates incomplete coupling, a second coupling step with fresh reagents can be performed.[10] |
| Poor Reagent Solubility | - Ensure complete dissolution: Make sure that the amino acid, TBEC, and additive are fully dissolved in the reaction solvent before adding to the resin. For some "green" solvents, a co-solvent may be necessary to achieve adequate solubility.[11] |
Issue 3: Difficulty in removing the TBEC-urea byproduct.
| Possible Cause | Solution |
| Precipitation of Urea | - Optimize washing steps: Ensure thorough washing of the resin with the appropriate solvent after the coupling step to remove the soluble TBEC-urea. - Solvent selection: The solubility of the urea byproduct can be solvent-dependent. If precipitation is an issue, consider a solvent system known to better solubilize the urea. |
Quantitative Data
The following table summarizes the racemization levels observed with TBEC compared to other common coupling reagents. It is important to note that the extent of racemization is highly dependent on the specific amino acid, protecting groups, base, and solvent used.
| Coupling Reagent | Amino Acid | Racemization Level (% D-isomer) | Reference |
| TBEC/Oxyma | General | < 1% | [4] |
| TBEC/Oxyma | His | Minimal | [6] |
| DIC/Oxyma | His | 99.4/0.6 (L/D) | [4] |
| HBTU/DIEA | Cys(Trt) | High | [12] |
| DIC/HOBt | Cys(Trt) | Lower than HBTU/DIEA | [12] |
Experimental Protocols
Protocol 1: Standard TBEC/Oxyma Coupling in DMF for SPPS
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using TBEC and Oxyma in N,N-Dimethylformamide (DMF).
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Amino Acid Activation:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Add TBEC (3 equivalents) to the amino acid/Oxyma solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
3. Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered amino acids.
4. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue/purple beads), a second coupling can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the soluble TBEC-urea byproduct.
5. Capping (Optional):
-
If a small percentage of unreacted amines remains after a second coupling, they can be capped to prevent the formation of deletion sequences. This is typically done using a solution of acetic anhydride (B1165640) and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and then methanol.
-
Dry the resin thoroughly under vacuum.
2. Cleavage Reaction:
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
4. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression by TBEC/Oxyma.
Caption: Troubleshooting workflow for incomplete coupling in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polypeptide.com [polypeptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
preventing precipitation of byproducts in TBEC reactions
Welcome to the technical support center for tert-butyl ester cleavage (TBEC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in TBEC reactions that might precipitate?
A1: The primary reactive byproduct generated during TBEC reactions, typically conducted with strong acids like trifluoroacetic acid (TFA), is the tert-butyl cation. This cation can react with nucleophilic species in the reaction mixture to form various adducts. Byproducts that may precipitate include:
-
Scavenger Adducts: Scavengers are added to trap the tert-butyl cation. The resulting tert-butylated scavengers or adducts formed between scavengers and cleaved protecting groups can sometimes have low solubility in the reaction or workup solvent and precipitate. For instance, adducts of benzylthiol scavengers with protecting groups have been observed to be poorly soluble in TFA.[1][2]
-
Urea (B33335) Derivatives: In workflows where carbodiimide (B86325) coupling precedes the TBEC step, urea byproducts can carry over and precipitate. Dicyclohexylurea (DCU), a byproduct of dicyclohexylcarbodiimide (B1669883) (DCC), is notoriously insoluble in many common organic solvents.[3][4][5][6] In contrast, diisopropylurea (DIU) from diisopropylcarbodiimide (DIC) is generally more soluble.[7][8][9][10][11]
Q2: How does the choice of scavenger impact byproduct precipitation?
A2: The choice of scavenger is critical not only for preventing side reactions with your product but also for avoiding the precipitation of its own byproducts. Highly effective scavengers can form stable adducts with the tert-butyl cation. The solubility of these adducts is dependent on their structure and the solvent system. It is advisable to select scavengers that are known to form soluble adducts in the chosen cleavage and precipitation solvents. For example, while 1,4-benzenedimethanethiol (B89542) (1,4-BDMT) is an efficient scavenger, its adducts with protecting groups have been shown to precipitate from TFA.[1][2]
Q3: Can the workup procedure influence byproduct precipitation?
A3: Absolutely. The most common workup for TBEC reactions in peptide synthesis involves precipitating the desired product from the acidic cleavage mixture by adding a cold anti-solvent, typically diethyl ether. This process is designed to leave byproducts and excess reagents in solution. However, if a byproduct has low solubility in the ether/TFA mixture, it may co-precipitate with the product. Careful selection of the anti-solvent and control of temperature are crucial.
Q4: What is the role of temperature in byproduct precipitation?
A4: Generally, the solubility of solid organic compounds increases with temperature.[4][12][13] Therefore, conducting the cleavage reaction at a slightly elevated temperature might help keep byproducts in solution. Conversely, the precipitation step is usually performed at low temperatures (e.g., in a dry ice/acetone bath) to maximize the recovery of the desired product, which can also increase the risk of co-precipitating less soluble byproducts.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your TBEC reactions.
Issue 1: An unknown precipitate forms during the cleavage reaction (in TFA).
| Possible Cause | Troubleshooting Step | Rationale |
| Insoluble Scavenger-Protecting Group Adduct | 1. Filter the reaction mixture to separate the precipitate and the resin. 2. Analyze the precipitate (e.g., by MS) to confirm its identity. 3. If confirmed, consider switching to a different scavenger that forms more soluble adducts.[1][2] | Some scavengers, like benzylthiols, can form poorly soluble adducts with protecting groups released during cleavage.[1][2] These can often be removed by filtration along with the solid support. |
| Poorly Soluble Starting Material or Product in TFA | Ensure your starting material is fully dissolved before the reaction. If the product is known to be insoluble in TFA, this method may not be suitable. | The reaction can only proceed in the solution phase. |
Issue 2: A precipitate forms upon addition of the anti-solvent (e.g., diethyl ether) that is not your desired product.
| Possible Cause | Troubleshooting Step | Rationale |
| Co-precipitation of Urea Byproducts (e.g., DCU) | 1. If DCC was used in a prior step, ensure thorough washing of the substrate to remove residual DCU before the TBEC reaction. 2. Consider using DIC instead of DCC in the coupling step, as its byproduct (DIU) is more soluble.[7][8][9][10][11] | DCU has very low solubility in many organic solvents and can easily precipitate.[3][4][5][6] |
| Co-precipitation of Scavenger Adducts | 1. Increase the volume of the anti-solvent to improve the solubility of the byproduct. 2. Perform additional cold washes of the precipitate with the anti-solvent. 3. Try a different anti-solvent in which the byproduct is more soluble. | The goal is to find a solvent system that maximizes the precipitation of the product while keeping the byproducts in the supernatant. |
| Product is Oily or Amorphous | Triturate the oily pellet with a spatula in cold ether to break it up and wash away impurities. Consider washing with a different solvent like methyl tert-butyl ether (MTBE) or a diethyl ether/hexane mixture. | Oily products can trap impurities. Trituration increases the surface area for more effective washing. |
Data Presentation: Byproduct Solubility
The following tables provide a summary of the solubility of common byproducts encountered in workflows involving TBEC reactions.
Table 1: Solubility of Urea Byproducts in Common Organic Solvents
| Compound | Water | Dichloromethane (DCM) | Ethanol | Acetone | Dimethyl Sulfoxide (DMSO) |
| 1,3-Dicyclohexylurea (DCU) | Insoluble[5] | Soluble[5] | Soluble (especially when warm)[3][5] | Soluble[3] | Soluble[3][14] |
| 1,3-Diisopropylurea (B130632) (DIU) | Limited[7][8] | Soluble[7] | Slightly Soluble[7][9] | - | Slightly Soluble[7][9] |
Note: Quantitative solubility data for these compounds is sparse in the literature. The information presented is a qualitative summary.
Experimental Protocols
Protocol 1: General TBEC Reaction and Workup to Minimize Byproduct Precipitation
This protocol is a general guideline for tert-butyl ester cleavage using TFA and subsequent product precipitation.
Materials:
-
tert-butyl ester-containing substrate
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Preparation: Ensure the substrate is free of impurities from previous steps, particularly urea byproducts if applicable, by thorough washing with an appropriate solvent (e.g., DCM).
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v). The choice and ratio of scavengers should be optimized for your specific substrate.
-
Cleavage Reaction: Add the cleavage cocktail to your substrate and stir at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS). Reaction times typically range from 1 to 4 hours.
-
Product Precipitation: a. Once the reaction is complete, filter the reaction mixture to remove any solid support (if applicable). b. In a separate centrifuge tube, add a 10-fold excess of cold diethyl ether. c. Slowly add the TFA filtrate to the cold ether while gently vortexing. A precipitate of your desired product should form. d. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Isolation and Washing: a. Centrifuge the suspension to pellet the product. b. Decant the supernatant, which contains the soluble byproducts and excess scavengers. c. Wash the pellet with another portion of cold diethyl ether. Repeat this wash step 2-3 times to ensure complete removal of soluble impurities. d. Dry the final product under vacuum.
Visualizations
Logical Workflow for Troubleshooting Byproduct Precipitation
Caption: Troubleshooting workflow for byproduct precipitation in TBEC reactions.
TBEC Reaction and Byproduct Formation Pathway
Caption: Formation of byproducts from the tert-butyl cation in TBEC reactions.
References
- 1. polypeptide.com [polypeptide.com]
- 2. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 7. 1,3-Diisopropylurea | 4128-37-4 | Benchchem [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1,3-diisopropylurea CAS#: 4128-37-4 [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 12. US20100273983A1 - Method of purifying peptides by selective precipitation - Google Patents [patents.google.com]
- 13. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: 1-tert-Butyl-3-ethylcarbodiimide (BEC) Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the efficiency of their 1-tert-Butyl-3-ethylcarbodiimide (BEC) coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during BEC-mediated coupling experiments.
Question 1: Why is my coupling reaction resulting in low or no yield?
Answer:
Low or no product yield in a BEC coupling reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | The primary step in carbodiimide (B86325) coupling is the activation of the carboxylic acid to form an O-acylisourea intermediate.[1] If this step is inefficient, the overall yield will be low. • Increase Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of BEC relative to the carboxylic acid. • Pre-activation: Allow the carboxylic acid and BEC to react for 5-20 minutes at 0°C before adding the amine component.[2] |
| Hydrolysis of Activated Intermediate | The O-acylisourea intermediate is susceptible to hydrolysis, especially in the presence of water, which reverts it to the starting carboxylic acid.[3] • Use Anhydrous Solvents: Ensure that solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are anhydrous.[3] • Control Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture. |
| Steric Hindrance | Bulky protecting groups or sterically hindered amino acids can physically obstruct the coupling reaction, leading to slower reaction rates and lower yields.[2] • Switch to a More Potent Coupling System: For highly hindered substrates, consider using more powerful phosphonium (B103445) or uronium-based reagents like HATU or HBTU.[2][4] • Optimize Temperature: While lower temperatures can reduce side reactions, a slight increase in temperature may be necessary for difficult couplings.[2] |
| Incorrect pH | The pH of the reaction is crucial. The carboxyl group needs to be deprotonated to be reactive, but highly basic conditions can promote side reactions.[3] • Use a Non-Nucleophilic Base: If a base is required (e.g., for amine salts), use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] Typically, 2-4 equivalents of base are used.[2] |
Question 2: How can I minimize the formation of the N-acylurea byproduct?
Answer:
The primary side reaction in carbodiimide couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[1] This side reaction reduces the amount of activated carboxylic acid available for coupling, thereby lowering the yield of the desired amide product.
Solutions:
-
Use of Additives: The most effective way to prevent N-acylurea formation is to use nucleophilic additives. These additives react with the O-acylisourea intermediate to form a new, more stable activated ester that is more resistant to rearrangement but highly reactive towards the amine.[1][5]
-
Hydroxybenzotriazole (HOBt) or OxymaPure: Adding one equivalent of HOBt or OxymaPure is strongly recommended in all carbodiimide-mediated reactions to enhance reactivity and suppress side reactions.[5] OxymaPure is often preferred due to safety considerations, as HOBt can be explosive in its anhydrous form.[5]
-
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is considered more effective than HOBt for difficult couplings and for reducing racemization.[4][6]
-
Frequently Asked Questions (FAQs)
Question 1: What is this compound (BEC) and how does it work?
Answer:
This compound (BEC), also known as T-BEC®, is a versatile coupling agent used primarily in organic synthesis to facilitate the formation of amide bonds from carboxylic acids and primary amines.[7][8] The reaction proceeds through the activation of a carboxylic acid by BEC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, forming the desired amide bond and releasing a soluble urea (B33335) byproduct, N-tert-butyl-N'-ethylurea (TBEU).[9][10]
Question 2: What are the main advantages of using BEC over other carbodiimides like DCC or DIC?
Answer:
BEC offers several advantages over other common carbodiimides:
| Feature | This compound (BEC) | Dicyclohexylcarbodiimide (DCC) | Diisopropylcarbodiimide (DIC) |
| Byproduct Solubility | The N-tert-butyl-N'-ethylurea (TBEU) byproduct is highly soluble in common organic solvents like DMF and DCM.[10] | The dicyclohexylurea (DCU) byproduct is poorly soluble and precipitates out of solution, complicating purification, especially in solid-phase synthesis.[11] | The diisopropylurea (DIU) byproduct is more soluble than DCU but can still present purification challenges.[1] |
| Safety with OxymaPure | Does not lead to the formation of hazardous hydrogen cyanide (HCN) when used with OxymaPure.[10] | Can react with OxymaPure to form HCN.[12] | Can react with OxymaPure to form HCN.[12] |
| State | Colorless liquid, allowing for easy handling and dispensing by volume.[7] | Solid at room temperature. | Liquid at room temperature.[1] |
| Efficiency | Often shows performance similar to or better than DIC.[10][13] | Effective, but byproduct precipitation is a major drawback.[11] | Widely used, but can have side reactions and byproduct issues.[12] |
Question 3: Why and when should I use additives like HOBt or OxymaPure with BEC?
Answer:
Additives are crucial for maximizing the efficiency and minimizing side reactions in virtually all carbodiimide-mediated couplings.[5] They should be used in almost every BEC coupling.
Key Functions of Additives:
-
Suppress Racemization: In peptide synthesis, additives like HOBt, HOAt, and OxymaPure are essential for minimizing the racemization of chiral amino acids.[6][11]
-
Increase Reaction Rate: They act as rate enhancers, leading to faster and more complete reactions.[6]
-
Prevent N-acylurea Formation: They intercept the O-acylisourea intermediate to form a more stable active ester, preventing its rearrangement into the inactive N-acylurea byproduct.[1][5]
| Additive | Key Features |
| HOBt (1-Hydroxybenzotriazole) | The classic additive, very effective at suppressing racemization. However, it is potentially explosive in its anhydrous form.[5] |
| OxymaPure | A safer alternative to HOBt. When used with BEC, it does not generate toxic HCN.[10][13] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | More reactive than HOBt and particularly effective for difficult couplings and sterically hindered amino acids.[4][6] |
| HOSu (N-Hydroxysuccinimide) | Forms stable active esters that can sometimes be isolated. Less prone to racemization than couplings without additives.[3][5] |
Question 4: How do I select the appropriate solvent for my BEC coupling reaction?
Answer:
The choice of solvent is critical and can significantly impact reaction efficiency.[14]
-
Aprotic Solvents are Preferred: Use anhydrous, aprotic solvents to prevent hydrolysis of the O-acylisourea intermediate.[3]
-
Common Choices:
-
Dichloromethane (DCM): Excellent for solution-phase synthesis due to its volatility, which simplifies product isolation.
-
Dimethylformamide (DMF): A common choice for solid-phase peptide synthesis (SPPS) due to its strong solvating properties for peptides and resins.[3]
-
-
Avoid Nucleophilic Solvents: Solvents with nucleophilic groups (e.g., alcohols) can react with the activated intermediate.
-
Avoid Certain Buffers: Phosphate buffers should be avoided as they can participate in side reactions with carbodiimides.[3] MES buffer is often a suitable choice for reactions in aqueous environments, typically maintaining a pH between 4.5 and 6.0.[3][15]
Experimental Protocols
Protocol 1: General Solution-Phase Amide Coupling using BEC and HOBt
This protocol describes a standard procedure for coupling a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
This compound (BEC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (if starting with an amine salt, e.g., HCl or TFA salt)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add BEC (1.1 eq) to the stirred solution.
-
Pre-activation (Optional but Recommended): Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the HOBt-ester.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is a salt, add DIPEA (1.5-2.0 eq) prior to adding the amine.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.[16]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in BEC couplings.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation [mdpi.com]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Peptide Synthesis Using TBEC
Welcome to the technical support center for the large-scale synthesis of peptides using 1-tert-Butyl-3-ethylcarbodiimide (TBEC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the application of TBEC, troubleshoot potential challenges, and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is TBEC and what is its role in peptide synthesis?
A1: TBEC, or this compound, is a carbodiimide-based coupling reagent used to facilitate the formation of amide (peptide) bonds between amino acids. In peptide synthesis, coupling reagents activate the carboxylic acid group of one amino acid, allowing it to react with the amino group of another. TBEC is often used in combination with an additive, such as OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate), to enhance reaction efficiency and minimize side reactions like racemization.[1][2]
Q2: What are the main advantages of using TBEC over other carbodiimides like DIC or EDC?
A2: TBEC offers several key advantages, particularly in the context of large-scale and sustainable synthesis:
-
Safety: When used with Oxyma, TBEC does not lead to the formation of hydrogen cyanide (HCN), a toxic byproduct that can be generated when using diisopropylcarbodiimide (DIC) with Oxyma.[2]
-
High Solubility of Byproduct: The urea (B33335) byproduct of TBEC, 1-tert-butyl-3-ethylurea (TBEU), is highly soluble in common organic solvents like DMF, which simplifies purification as it is less likely to precipitate and contaminate the peptide-resin.
-
Green Chemistry: TBEC is compatible with a range of environmentally friendly solvents and solvent mixtures, such as NBP/EtOAc, promoting more sustainable manufacturing processes.[1][3]
-
Performance: TBEC/Oxyma-mediated couplings are efficient, proceeding with minimal racemization and side reactions, making it a robust choice for producing high-quality peptides.[1][4]
Q3: Is TBEC suitable for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis?
A3: Yes, TBEC is a versatile coupling reagent that can be effectively used in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis for creating amide bonds.[2] Its high efficiency and the solubility of its byproduct are advantageous in both methodologies.
Q4: How does TBEC fit into a Boc-SPPS or Fmoc-SPPS strategy?
A4: TBEC is a coupling reagent and is independent of the Nα-protecting group strategy. It can be seamlessly integrated into both Boc-SPPS (tert-Butoxycarbonyl) and Fmoc-SPPS (Fluorenylmethyloxycarbonyl) workflows. In either strategy, TBEC is used during the coupling step to form the peptide bond after the Nα-protecting group of the growing peptide chain has been removed.
Troubleshooting Guides
This section addresses specific issues that may be encountered when using TBEC for large-scale peptide synthesis.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Possible Causes:
-
Insufficient Activation: The activation of the carboxylic acid by TBEC/Oxyma may be incomplete before addition to the resin.
-
Steric Hindrance: The amino acids being coupled are sterically hindered, slowing down the reaction rate.
-
Peptide Aggregation: The growing peptide chain is aggregating on the solid support, preventing access of the activated amino acid. This is a common issue in large-scale synthesis of hydrophobic or long peptides.[5]
-
Reagent Quality: The quality of TBEC or the additive may be compromised.
-
-
Troubleshooting Steps:
-
Optimize Activation: Ensure proper stoichiometry of TBEC and the additive (e.g., Oxyma). A slight excess of both is typically used.
-
Increase Coupling Time: For sterically hindered amino acids, extend the coupling reaction time and monitor completion using a ninhydrin (B49086) test.
-
Perform Double Coupling: If the reaction is incomplete after an extended time, a second coupling with fresh reagents may be necessary.
-
Address Aggregation:
-
Switch to a more effective solvent for disrupting secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of solvents.
-
Incorporate chaotropic salts (e.g., LiCl) into the coupling reaction to disrupt aggregation.
-
-
Verify Reagent Quality: Use fresh, high-quality TBEC and additives. Check for any signs of degradation or impurities in the reagents.
-
Issue 2: Racemization of the Coupled Amino Acid
-
Possible Causes:
-
Over-activation: Prolonged activation time before the coupling reaction can increase the risk of racemization, especially for sensitive amino acids like Histidine and Cysteine.
-
Presence of Base: The type and amount of base used during coupling can influence the rate of racemization.
-
-
Troubleshooting Steps:
-
Minimize Pre-activation Time: Add the TBEC/Oxyma solution to the carboxylic acid immediately before adding it to the deprotected peptide-resin.
-
Control Base Addition: If a base is used, ensure it is added at the appropriate time and in the correct amount. In many modern protocols, the use of a strong, non-nucleophilic base like DIEA is carefully controlled.
-
Maintain Optimal Temperature: Perform the coupling at room temperature or below, as elevated temperatures can increase the rate of racemization.
-
Issue 3: Presence of Side-Reaction Products in the Crude Peptide
-
Possible Causes:
-
Radical-Induced Side Reactions: Impurities in carbodiimide (B86325) reagents can sometimes lead to radical-induced side reactions, especially with sensitive amino acids.
-
N-acylurea Formation: Although minimized with additives like Oxyma, some of the activated O-acylisourea intermediate can rearrange to an inactive N-acylurea, which can complicate purification.[2]
-
-
Troubleshooting Steps:
-
Use High-Quality Reagents: Ensure the use of high-purity TBEC to minimize potential impurities that could initiate side reactions. Studies have shown that TBEC/Oxyma couplings are generally free of radical side reactions, even with lower quality TBEC, but using high-grade reagents is a best practice.[3]
-
Ensure Sufficient Additive: Always use an additive like Oxyma with TBEC. The additive rapidly converts the highly reactive O-acylisourea intermediate to a more stable active ester, which minimizes the formation of N-acylurea.[2]
-
Quantitative Data
The following table summarizes a comparison of TBEC and DIC (Diisopropylcarbodiimide) in a model coupling reaction, highlighting the benefits of TBEC.
| Parameter | TBEC/Oxyma | DIC/Oxyma | Notes |
| Racemization | Minimal | Minimal | Both reagents show low racemization when used with Oxyma. |
| Precipitation | Free of precipitation | Can lead to precipitation | The urea byproduct of DIC is less soluble and can precipitate. |
| HCN Formation | No | Yes | TBEC does not produce toxic HCN gas when used with Oxyma. |
| Solvent Compatibility | Excellent in green solvents (e.g., NBP/EtOAc) | Good in standard solvents (e.g., DMF) | TBEC is well-suited for sustainable synthesis protocols. |
Data synthesized from literature comparing carbodiimide performance.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for TBEC/Oxyma Mediated Coupling in SPPS
This protocol outlines a standard coupling cycle using TBEC/Oxyma within an Fmoc-SPPS workflow.
-
Resin Preparation: Swell the peptide-resin in a suitable solvent (e.g., DMF or NMP) in the reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for the required time to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) in DMF.
-
Coupling Reaction: Add TBEC (3-5 equivalents) to the amino acid/Oxyma solution. Immediately add this activation mixture to the reaction vessel containing the washed, deprotected peptide-resin.
-
Reaction Monitoring: Agitate the reaction mixture for 1-2 hours at room temperature. Perform a ninhydrin test to check for the presence of free primary amines. A negative test indicates the completion of the coupling reaction.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the peptide-resin thoroughly with DMF to remove excess reagents and the soluble TBEU byproduct. The resin is now ready for the next deprotection and coupling cycle.
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to using TBEC in peptide synthesis.
Caption: A typical workflow for a single coupling cycle using TBEC in Solid-Phase Peptide Synthesis.
Caption: A decision-making diagram for troubleshooting low coupling efficiency when using TBEC.
References
Technical Support Center: Purification Strategies for Products from Tert-Butyl Ester Cleavage (TBEC) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from tert-butyl ester cleavage (TBEC) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification strategies for carboxylic acids obtained from TBEC reactions?
A1: The most common purification strategies for carboxylic acids following TBEC reactions are acid-base extraction, chromatography (flash or preparative HPLC), and recrystallization. The choice of method depends on the properties of the carboxylic acid, the nature of the impurities, and the required final purity.[1][2]
Q2: How do I choose the best purification method for my product?
A2: The selection of the optimal purification method hinges on several factors:
-
Purity Requirements: High-purity compounds for pharmaceutical applications may necessitate chromatographic methods.
-
Product Properties: The solubility, crystallinity, and stability of your carboxylic acid will dictate the feasibility of methods like recrystallization and acid-base extraction.
-
Scale of the Reaction: Acid-base extraction and recrystallization are often more scalable than chromatography.
-
Nature of Impurities: The properties of the byproducts and unreacted starting materials will influence the choice of purification. For instance, if impurities are not acidic, acid-base extraction is a highly effective method.
Below is a decision tree to guide your selection:
References
effect of pH on 1-tert-Butyl-3-ethylcarbodiimide reaction kinetics
Technical Support Center: Carbodiimide (B86325) Coupling Reactions
A Note on 1-tert-Butyl-3-ethylcarbodiimide (TBEC):
Our comprehensive search for technical data on the effect of pH on this compound (TBEC) reaction kinetics did not yield specific quantitative data, detailed troubleshooting guides, or established experimental protocols. The available literature primarily highlights its advantages in peptide synthesis, such as improved safety profiles by avoiding HCN formation when used with certain additives, and enhanced solubility in organic solvents.[1][2][3]
Due to the lack of specific information on TBEC's pH-dependent kinetics, this guide will focus on the extensively studied and closely related carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . While some principles of carbodiimide chemistry are general, it is crucial to note that the quantitative data and specific pH optima presented here for EDC may not be directly transferable to TBEC.
Troubleshooting Guide & FAQs: Effect of pH on EDC Reaction Kinetics
This guide addresses common issues encountered during EDC coupling reactions, with a focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC coupling reactions?
A1: The optimal pH for EDC coupling is not a single value but rather a two-step process.[4]
-
Carboxyl Activation: The activation of the carboxyl group with EDC (and often with N-hydroxysuccinimide (NHS) or sulfo-NHS to increase efficiency) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[3][4][5]
-
Amine Coupling: The subsequent reaction of the activated carboxyl group with a primary amine is most efficient at a neutral to slightly basic pH, generally between pH 7.2 and 8.5 .[4] This is because a higher pH deprotonates the primary amine, increasing its nucleophilicity.[4]
Q2: Why is a two-step pH process recommended for EDC coupling?
A2: A two-step process is recommended because the optimal pH conditions for the two key steps of the reaction are different. The acidic conditions of the first step favor the formation of the amine-reactive O-acylisourea intermediate, while the slightly basic conditions of the second step promote the efficient reaction with the amine.[4] While a one-pot reaction at a single pH (e.g., 7.4) is possible, it often leads to lower coupling efficiency.[4]
Q3: How does pH affect the stability of the activated species in an EDC reaction?
A3: The stability of the O-acylisourea intermediate and the more stable NHS-ester are highly pH-dependent. Both are susceptible to hydrolysis, which regenerates the carboxyl group and inactivates the coupling agent.[5] The rate of hydrolysis increases significantly as the pH rises.[5] For instance, the half-life of an NHS ester is 4-5 hours at pH 7, but this drops to just 10 minutes at pH 8.6.[3][4] This underscores the importance of proceeding to the amine coupling step promptly after activation.
Q4: I'm observing low coupling yield. Could pH be the cause?
A4: Yes, incorrect pH is a very common reason for low coupling yield. Consider the following:
-
pH too low during activation: If the pH is significantly below 4.5, the rate of carboxyl activation by EDC will be greatly reduced.[5]
-
pH too high during activation: A higher pH will accelerate the hydrolysis of the active intermediates, reducing the amount available to react with your amine.[5]
-
pH too low during coupling: If the pH is too low during the amine coupling step, the primary amines will be protonated (-NH3+), making them poor nucleophiles and thus reducing the reaction rate.[5]
Q5: My protein is precipitating during the coupling reaction. Is this related to pH?
A5: Yes, pH can cause protein aggregation. If the pH of your reaction buffer is close to the isoelectric point (pI) of your protein, the protein's net charge will be close to zero. This reduces the electrostatic repulsion between protein molecules, making aggregation and precipitation more likely. It is recommended to perform the reaction at a pH that is at least one unit away from the pI of your protein.[4]
Data Presentation
Table 1: Effect of pH on EDC/NHS Coupling Reaction Parameters
| pH Range | Carboxyl Activation Rate | Amine Reactivity | Stability of NHS-Ester | Recommendation |
| 4.5 - 6.0 | Optimal | Low (amines are protonated) | High | Ideal for the initial activation step in a two-step protocol.[5] |
| 6.0 - 7.2 | Moderate | Moderate | Moderate | A common compromise for one-pot reactions.[5] |
| 7.2 - 8.5 | Suboptimal | Optimal (amines are deprotonated) | Low (hydrolysis is significant) | Ideal for the second (coupling) step in a two-step protocol.[4][5] |
| > 8.5 | Low | High | Very Low (rapid hydrolysis) | Generally not recommended due to the very short half-life of the NHS-ester.[5] |
Table 2: Half-life of EDC and NHS-Ester at Various pH Values
| Compound | pH | Half-life | Reference |
| EDC | 5.0 | 3.9 hours | [6] |
| EDC | 6.0 | 20 hours | [6] |
| EDC | 7.0 | 37 hours | [6] |
| NHS-Ester | 7.0 | 4-5 hours | [4] |
| NHS-Ester | 8.0 | 1 hour | [4] |
| NHS-Ester | 8.6 | 10 minutes | [3][4] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling
This protocol provides a general guideline for coupling a carboxyl-containing molecule to an amine-containing molecule and may require optimization for specific applications.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[4]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[4]
-
Quenching Solution (optional): Hydroxylamine (B1172632), Tris, or glycine.
Procedure:
Step 1: Activation of Carboxyl Groups (pH 4.5-6.0)
-
Dissolve your carboxyl-containing molecule in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer. A 2- to 5-fold molar excess of both EDC and NHS over the carboxyl groups is a common starting point.[4] For example, use 2 mM EDC and 5 mM NHS.[4]
-
Add the EDC and NHS solutions to the solution of your carboxyl-containing molecule.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Amine Coupling (pH 7.2-8.5)
-
Immediately after activation, the pH of the reaction mixture should be raised to 7.2-8.5. This can be achieved by adding the Coupling Buffer or by performing a buffer exchange using a desalting column equilibrated with the Coupling Buffer.
-
Dissolve your amine-containing molecule in the Coupling Buffer and add it to the activated molecule solution.
-
Allow the coupling reaction to proceed for 2 hours at room temperature. The reaction time may need to be optimized.
Step 3: Quenching (Optional)
-
To stop the reaction, you can add a quenching solution to react with any remaining active esters. For example, add hydroxylamine to a final concentration of 10 mM.
Step 4: Purification
-
Remove excess reagents and byproducts by dialysis or using a desalting column.
Visualizations
Caption: Workflow for the recommended two-step pH process in EDC coupling.
Caption: Troubleshooting flowchart for low yield in EDC coupling reactions.
References
Technical Support Center: 1-tert-Butyl-3-ethylcarbodiimide (BEC) Solutions
Welcome to the technical support center for 1-tert-Butyl-3-ethylcarbodiimide (BEC), also known as T-BEC®. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and answer frequently asked questions regarding the use of BEC in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BEC) and what are its primary applications?
A1: this compound is a versatile coupling agent widely used in organic synthesis for the formation of amide bonds.[1][2] Its primary application is in peptide synthesis, where it facilitates the efficient coupling of carboxylic acids and amines to form peptide linkages.[1][2] It is also utilized in bioconjugation to link biomolecules, in the development of pharmaceuticals and agrochemicals, and in polymer chemistry.[1][2] The tert-butyl group in its structure enhances its stability and solubility in various organic solvents.[1]
Q2: How should BEC be stored to ensure its stability?
A2: To maintain its stability, BEC should be stored in a cool, dry place, typically at temperatures between 2°C and 8°C.[3][4] It is crucial to protect it from moisture and light.[5] For long-term storage, temperatures of -20°C are recommended.[5][6] The container should be tightly sealed, and for optimal stability, it should be kept under an inert gas like nitrogen.[4]
Q3: What are the common signs of BEC degradation?
A3: The primary degradation pathway for BEC, like other carbodiimides, is hydrolysis, which leads to the formation of a non-reactive urea (B33335) byproduct.[7][8] A significant sign of degradation is a decrease in coupling efficiency or a complete failure of the coupling reaction, resulting in low product yields.[9] If the BEC solution is aqueous, its activity will decrease over time, with the most significant loss of activity occurring at room temperature.[10]
Q4: In which solvents is BEC soluble and stable?
A4: BEC is soluble in a variety of organic solvents, which is one of its key advantages.[1] It is commonly used in solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[5] Unlike some other carbodiimides, the urea byproduct of BEC (TBEU) is also highly soluble in common peptide coupling solvents like DMF and NMP, as well as in greener binary solvents.[3] This high solubility helps prevent issues like equipment clogging during manufacturing processes.[3]
Q5: What is the optimal pH range for reactions involving carbodiimides like BEC?
A5: Carbodiimide-mediated coupling reactions are most effective in a slightly acidic to neutral pH range, typically between pH 4.5 and 7.5.[7] The activation of the carboxyl group is most efficient at a pH of 4.5-5.6, while the reaction of the activated intermediate with a primary amine is most efficient at a pH of 7-8.[6] For two-step procedures, it is often recommended to perform the initial activation at a lower pH and then raise the pH for the coupling step.[6] It is important to avoid amine-containing buffers like Tris and Glycine, as they can compete with the desired reaction.[5]
Troubleshooting Guide
Q1: My coupling reaction is giving a low yield. How can I troubleshoot this?
A1: Low yields in coupling reactions using BEC can be attributed to several factors. Here are some troubleshooting steps:
-
Check BEC Activity: Ensure that your BEC has not degraded. It is sensitive to moisture and should be stored under the recommended conditions.[7][11] Consider using a fresh batch of BEC or testing the activity of your current stock.
-
Optimize Reaction Conditions:
-
Temperature: While many coupling reactions are performed at room temperature, for sterically hindered substrates, increasing the temperature to 40-50°C may improve the reaction rate.[9] Conversely, for sensitive substrates, lowering the temperature can help minimize side reactions.[12]
-
pH: Ensure the reaction pH is within the optimal range of 4.5-7.5.[7]
-
-
Incorporate Additives: The addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can improve the reaction rate, suppress side reactions, and minimize racemization.[9][13][14]
-
Solvent Choice: The solvent must be able to dissolve all reactants. DMF is a common choice for solid-phase peptide synthesis.[9]
Q2: I am observing precipitation in my reaction mixture. What could be the cause and how can I resolve it?
A2: Precipitation during a coupling reaction can be due to the insolubility of the urea byproduct. However, a key advantage of BEC is the high solubility of its urea byproduct (TBEU) in common organic solvents.[3] If you are still observing precipitation, consider the following:
-
Substrate Solubility: One of your reactants or the product itself may have limited solubility in the chosen solvent. Try using a different solvent or a solvent mixture.
-
Excess Reagent: While less common with BEC, using a large excess of other carbodiimides like DCC can lead to the precipitation of its urea byproduct (DCU).[7] If you are using a different carbodiimide (B86325), this could be the issue.
-
Temperature: Lowering the reaction temperature can sometimes cause reactants or byproducts to precipitate.
Q3: How can I minimize racemization in my peptide synthesis when using BEC?
A3: Racemization can be a significant side reaction during peptide coupling. To minimize it:
-
Use Additives: The addition of reagents like HOBt or OxymaPure is highly effective in suppressing racemization.[12][13][14] These additives react with the activated carboxylic acid to form an intermediate ester that is less prone to racemization.
-
Control Temperature: Running the coupling reaction at lower temperatures is generally recommended to reduce the risk of racemization.[12]
-
Base Selection: If the reaction requires a base, use a non-nucleophilic, sterically hindered base to minimize side reactions and racemization.[9]
Quantitative Data Summary
The following table summarizes the stability of carbodiimides under various conditions. While much of the specific quantitative data comes from studies on the more common EDC, the general principles apply to BEC.
| Parameter | Condition | Effect on Stability | Citation |
| Temperature | Room Temperature | Significant hydrolysis and loss of activity in aqueous solution. | [10] |
| 4°C | Reduced hydrolysis compared to room temperature. | [10] | |
| -20°C | Minimal hydrolysis; aqueous solutions can be stored for several weeks with little loss of activity. | [10] | |
| pH | pH 4-5 | Increased rate of hydrolysis in pure water. | [10] |
| pH 7 | Slower rate of hydrolysis compared to acidic pH in pure water. | [10] | |
| Solvent | Aqueous Solution | Prone to hydrolysis, leading to inactivation. | [7] |
| Non-aqueous (DCM, DMF) | More stable, as hydrolysis is minimized. | [7] | |
| Additives/Buffers | Citrate, Acetate, Phosphate | Can increase the rate of hydrolysis in aqueous solution. | [10] |
Experimental Protocols
Protocol: General Assessment of Carbodiimide Activity in Aqueous Solution
This protocol provides a general method to semi-quantitatively assess the activity of a carbodiimide like BEC in an aqueous solution based on a precipitation method.
Materials:
-
BEC solution to be tested
-
Negatively charged polycarboxylic acid solution (e.g., poly(acrylic acid))
-
Spectrophotometer
Procedure:
-
Prepare a fresh solution of the polycarboxylic acid in a suitable buffer (e.g., MES buffer).
-
Add a known concentration of the BEC solution to the polycarboxylic acid solution.
-
An active carbodiimide will react with the carboxyl groups on the polymer, leading to the formation of O-acylisourea esters. This change in charge can cause the polymer to precipitate.
-
Monitor the change in absorbance over time at a suitable wavelength (e.g., 400 nm) using a spectrophotometer. An increase in absorbance indicates precipitation and thus, active BEC.
-
A solution of BEC that has been intentionally inactivated (e.g., by leaving it at room temperature for 24 hours) can be used as a negative control, which should show no precipitation.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. 1-(tert-Butyl)-3-ethylcarbodiimide | 1433-27-8 | FB45526 [biosynth.com]
- 5. interchim.fr [interchim.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Coupling Reagents in Peptide Synthesis: 1-tert-Butyl-3-ethylcarbodiimide (EDC) vs. Dicyclohexylcarbodiimide (DCC)
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of EDC and DCC in Peptide Synthesis
The formation of the amide bond is the cornerstone of peptide synthesis. The choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and the stereochemical integrity of the final peptide. Among the most widely used coupling agents are carbodiimides, with 1-tert-Butyl-3-ethylcarbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) being two of the most prominent. This guide provides an objective, data-supported comparison of their performance in peptide synthesis to aid in the selection of the optimal reagent for your research and development needs.
At a Glance: Key Differences Between EDC and DCC
| Feature | This compound (EDC) | Dicyclohexylcarbodiimide (DCC) |
| Solubility | Water-soluble (often used as HCl salt) [5]. | Insoluble in water, soluble in organic solvents (DCM, DMF) [3, 5]. |
| Byproduct | Water-soluble urea (B33335) derivative. | Insoluble dicyclohexylurea (DCU) [5]. |
| Byproduct Removal | Aqueous extraction [4, 5]. | Filtration [5]. |
| Primary Application | Aqueous and organic phase synthesis, bioconjugation [5, 16]. | Primarily organic phase synthesis [3]. |
| Racemization | Can be more prone to racemization than DCC under certain conditions [1]. | Generally low racemization, especially with additives [9]. |
| Side Reactions | Formation of N-acylurea [9]. | Formation of N-acylurea [4]. |
| Cost | Generally more expensive than DCC [10]. | More cost-effective, especially for bulk quantities [10]. |
Mechanism of Action: A Shared Pathway
Both EDC and DCC facilitate peptide bond formation through a similar mechanism. They activate the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid, forming the desired peptide bond and releasing a urea byproduct [3].
To enhance coupling efficiency and suppress side reactions, particularly racemization, these carbodiimides are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form active esters that are more stable and less prone to racemization [4].
Caption: Generalized mechanism of peptide bond formation using carbodiimides.
Performance Comparison: Experimental Data
The choice between EDC and DCC often comes down to a trade-off between ease of purification and the potential for side reactions. The following table summarizes available experimental data comparing the two reagents.
| Parameter | EDC/HOBt | DCC/HOBt | Experimental Context |
| Overall Yield | 45% | 35% | Synthesis of the cyclic depsipeptide Sansalvamide A in liquid-phase synthesis [17]. |
| Coupling Time | 16 hours | 1.5 hours | Synthesis of Sansalvamide A [17]. |
| Racemization | Reported to be higher (e.g., 25% in one study) [1]. | Generally lower than EDC [1]. | Specific model peptide couplings. The presence of additives like HOBt or CuCl₂ can significantly suppress racemization for both reagents [6]. |
| N-acylurea Formation | Can range from <1% to over 30% depending on the amino acid and reaction conditions [7]. | Known to occur, but direct quantitative comparison to EDC under identical conditions is limited. The formation is optically pure [18]. | Formation from N-acetylated amino acids [7]. |
Experimental Protocols
Below are representative protocols for solution-phase peptide synthesis using EDC and DCC. Note that these are generalized procedures and may require optimization for specific peptide sequences.
Protocol 1: Dipeptide Synthesis using DCC/HOBt
This protocol describes the synthesis of a dipeptide using an N-terminally protected amino acid and a C-terminally protected amino acid ester with DCC and HOBt as coupling agents.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a clean, dry round-bottom flask.
-
Add the amino acid ester hydrochloride (1.0 eq) and NMM or DIPEA (1.0-1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica (B1680970) gel column chromatography.
Caption: Experimental workflow for DCC-mediated peptide coupling.
Protocol 2: Dipeptide Synthesis using EDC/HOBt
This protocol outlines the synthesis of a dipeptide using an N-terminally protected amino acid and a C-terminally protected amino acid ester with EDC and HOBt.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.1 eq)
-
NMM or DIPEA (2.0 eq)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq), HOBt (1.1 eq), and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) in one portion and stir the mixture.
-
Allow the reaction to proceed at 0 °C for 10 minutes and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic phase with water or a dilute acid (e.g., 0.1 M HCl) to remove the water-soluble urea byproduct and excess EDC.
-
Subsequently, wash with a saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Caption: Experimental workflow for EDC-mediated peptide coupling.
Conclusion and Recommendations
The selection between EDC and DCC is highly dependent on the specific requirements of the peptide synthesis.
DCC is a robust and cost-effective coupling reagent, particularly for standard solution-phase synthesis in organic solvents. Its primary drawback is the formation of an insoluble DCU byproduct, which necessitates a filtration step for removal. This can be advantageous in many standard organic synthesis workflows.
EDC offers greater versatility, especially for applications in aqueous media, such as the conjugation of peptides to proteins. The water-solubility of its urea byproduct simplifies purification, requiring only aqueous extraction. However, EDC is generally more expensive and may lead to higher levels of racemization in some cases.
For syntheses where cost is a major consideration and the reaction is performed in organic solvents, DCC remains an excellent choice. For applications requiring aqueous conditions, or where simplified workup is a priority and the higher cost is justifiable, EDC is the preferred reagent. In all cases, the use of additives like HOBt is strongly recommended to improve yields and minimize side reactions.
A Head-to-Head Comparison: TBEC vs. DIC as Coupling Agents in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling agent is a critical determinant of peptide purity, yield, and overall synthetic success. Among the carbodiimide-based activators, N,N'-Diisopropylcarbodiimide (DIC) has long been a staple. However, the emergence of N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (TBEC) presents a compelling alternative, offering distinct advantages in safety and efficiency. This guide provides a comprehensive comparison of TBEC and DIC, supported by experimental data, to inform researchers in their selection of the optimal coupling strategy.
Performance at a Glance: A Quantitative Comparison
The performance of a coupling agent is multifaceted, with key considerations including coupling efficiency, the propensity for racemization, and the occurrence of side reactions. The following tables summarize the comparative performance of TBEC and DIC in these critical areas.
| Parameter | TBEC | DIC | References |
| Coupling Efficiency | High, comparable to DIC | High, widely used standard | [1][2] |
| Racemization | Minimal, especially for sensitive amino acids like Histidine | Low, but can be a concern for susceptible residues | [1][2][3] |
| HCN Formation (with Oxyma) | No formation of HCN | Can form toxic HCN | [2][3] |
| Side Reactions | Minimized radical-induced side reactions | Potential for various side reactions | [1][3] |
| Byproduct Solubility | Favorable | Diisopropylurea can sometimes precipitate | [1] |
Table 1: General Performance Comparison of TBEC and DIC in SPPS.
Racemization Study: Coupling of Fmoc-His(Trt)-OH
Racemization of amino acids during coupling is a major concern in peptide synthesis, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired product. Histidine is particularly susceptible to racemization.
| Coupling Agent | Solvent | Racemization Level (%) | References |
| TBEC | DMF | <1% | [1] |
| TBEC | NBP/DMC (8/2) | <1% | [1] |
| DIC | DMF | ~0.6% - 0.9% | [1] |
Table 2: Comparative Racemization Levels for the Coupling of Fmoc-His(Trt)-OH. Data indicates that TBEC consistently maintains low racemization levels, comparable to or even better than DIC.
Side Product Formation with Unprotected Histidine
The use of side-chain unprotected amino acids is a growing trend in green peptide chemistry. However, this approach can be challenging due to potential side reactions. The following table compares the formation of an adduct on the side chain of unprotected histidine when using TBEC versus DIC.
| Entry | Coupling Agent | Solvent | TBEC Adduct Formation | References |
| 1 | DIC | DMF | Observed | [1] |
| 2 | DIC | DMF | Observed | [1] |
| 3 | TBEC | DMF | Not Detected | [1] |
| 4 | TBEC | NBP/DMC (8/2) | Not Detected | [1] |
Table 3: Comparison of Side Product Formation with Unprotected Histidine. TBEC efficiently promotes the coupling without the formation of the undesired side product observed with DIC.[1]
The Underpinnings of Amide Bond Formation: Reaction Mechanisms
The fundamental role of both TBEC and DIC is to activate the carboxylic acid of an incoming Fmoc-amino acid to facilitate its reaction with the free amine of the growing peptide chain on the solid support.
Caption: General mechanism of amide bond formation in SPPS using a carbodiimide (B86325) coupling agent.
Experimental Protocols
Standard Coupling Protocol using DIC/Oxyma
This protocol is a widely adopted method for solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents), Oxyma (3 equivalents) in DMF.
-
Add the amino acid/Oxyma solution to the resin.
-
Add DIC (3 equivalents) to the reaction mixture.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored using the Kaiser test.[4]
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Recommended Coupling Protocol using TBEC/Oxyma
This protocol leverages the benefits of TBEC for a safer and efficient synthesis.
-
Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF or a green solvent mixture like NBP/DMC) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in the chosen solvent (2 x 15 minutes).
-
Washing: Wash the resin with the synthesis solvent (3-5 times).
-
Coupling:
-
Washing: Wash the resin with the synthesis solvent (3 times).
-
Proceed with the next cycle of deprotection and coupling.
Comparative Workflow: TBEC vs. DIC in an SPPS Cycle
The following diagram illustrates a comparative workflow for a single coupling cycle in SPPS using either TBEC or DIC.
Caption: Comparative workflow of a single coupling cycle in SPPS using TBEC versus DIC.
Conclusion
The choice between TBEC and DIC as a coupling agent in SPPS depends on the specific requirements of the synthesis. While DIC is a well-established and effective reagent, TBEC emerges as a superior alternative in several key aspects.
DIC remains a cost-effective and widely used coupling agent suitable for many standard peptide syntheses. However, its potential to form toxic hydrogen cyanide in the presence of Oxyma is a significant safety concern.
TBEC , on the other hand, offers a safer profile by avoiding HCN formation.[2][3] Furthermore, experimental data suggests that TBEC can provide comparable or even superior performance in minimizing racemization, especially for challenging amino acids.[1] It also shows excellent performance in protocols utilizing side-chain unprotected amino acids, reducing the formation of unwanted byproducts.[1]
For researchers and drug development professionals prioritizing safety, high purity, and the synthesis of complex or racemization-prone peptides, TBEC represents a modern and advantageous choice. Its compatibility with green chemistry protocols further enhances its appeal for sustainable peptide manufacturing. As the demand for complex and high-quality synthetic peptides grows, the adoption of advanced coupling agents like TBEC is poised to become increasingly prevalent.
References
- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 2. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
1-tert-Butyl-3-ethylcarbodiimide (BEC): A Superior Coupling Reagent for Modern Peptide Synthesis and Bioconjugation
In the landscape of amide bond formation, a critical process in pharmaceutical research and development, the choice of coupling reagent is paramount to ensuring high yield, purity, and safety. While traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been mainstays, 1-tert-Butyl-3-ethylcarbodiimide (BEC), also known as T-BEC®, has emerged as a superior alternative, addressing many of the drawbacks associated with its predecessors. This guide provides an objective comparison of BEC with other common carbodiimides, supported by a summary of performance characteristics and detailed experimental methodologies.
Key Performance Metrics: A Comparative Overview
The advantages of BEC are most pronounced in the realms of safety, operational efficiency, and product purity. The following table summarizes the performance characteristics of BEC in comparison to other widely used carbodiimides.
| Coupling Reagent | Key Advantages | Common Drawbacks | Byproduct Solubility | Safety Profile |
| This compound (BEC/TBEC) | - High reaction efficiency and yields[1][2]- Minimal racemization, especially with additives like OxymaPure[3][4]- Avoids formation of hazardous HCN with certain activators[1][5]- Urea (B33335) byproduct is highly soluble in common organic solvents[6] | - Higher cost compared to DCC | High | Excellent; avoids HCN formation[6] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | - Cost-effective and well-established[7][8]- Effective for standard couplings | - Formation of insoluble dicyclohexylurea (DCU) byproduct, complicating purification and clogging equipment[8][9]- Potential for significant racemization without additives[7]- Known sensitizer (B1316253) requiring careful handling[8] | Low in many organic solvents[9] | Moderate; potential for HCN formation with certain additives[4][5] |
| N,N'-Diisopropylcarbodiimide (DIC) | - Liquid form, easy to handle[10]- Diisopropylurea (DIU) byproduct is more soluble than DCU[8][9] | - Can lead to HCN formation when used with OxymaPure[3][5]- Potential for racemization | Moderate | Caution; can form HCN with OxymaPure[6] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | - Water-soluble, allowing for easy byproduct removal through aqueous extraction[9][10][11]- Suitable for bioconjugation in aqueous media[9][11] | - Can be less effective for sterically hindered amino acids- Hydrolytically unstable[3] | High (water-soluble)[10] | Good; does not form HCN with OxymaPure[5] |
Delving into the Chemistry: Reaction Mechanisms
The efficacy and side-product profile of a coupling reagent are dictated by its reaction mechanism. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The general mechanism for carbodiimide-mediated amide bond formation involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form the desired amide bond and a urea byproduct. However, the O-acylisourea can also undergo undesirable side reactions, such as rearrangement to an unreactive N-acylurea or, in the presence of additives, reaction to form other activated species.
Caption: General mechanism of carbodiimide-mediated amide bond formation.
A significant advantage of BEC, particularly when used with the additive OxymaPure, is the avoidance of a critical side reaction that plagues carbodiimides with secondary alkyl groups like DIC. The reaction between DIC and OxymaPure can lead to the formation of an oxadiazole, with the concomitant release of highly toxic hydrogen cyanide (HCN). The unique structure of BEC, featuring a tertiary tert-butyl group and a primary ethyl group, prevents this hazardous reaction pathway.
Caption: Contrasting reaction pathways of BEC and DIC with OxymaPure.
Experimental Protocols: A Guide to Amide Bond Formation
The following provides a generalized experimental protocol for a comparative study of coupling efficiency. Specific quantities and reaction times should be optimized for individual substrates.
Objective: To compare the efficiency of BEC, DCC, DIC, and EDC in mediating the formation of a model dipeptide.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Coupling reagents: BEC, DCC, DIC, EDC·HCl
-
Additive: OxymaPure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system for analysis
Experimental Workflow:
Caption: Experimental workflow for comparing carbodiimide coupling reagents.
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the Fmoc-protected amino acid (1.0 eq), the amino acid methyl ester hydrochloride (1.0 eq), and OxymaPure (1.0 eq) in DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture and stir until all solids have dissolved.
-
Initiation of Coupling: Divide the solution equally into four separate reaction vessels. To each vessel, add the respective carbodiimide coupling reagent (1.1 eq): BEC, DCC, DIC, or EDC·HCl.
-
Reaction Monitoring: Allow the reactions to proceed at room temperature. Monitor the progress of each reaction by thin-layer chromatography (TLC) or by taking aliquots for HPLC analysis at regular intervals (e.g., 30 min, 1h, 2h).
-
Work-up and Purification:
-
For BEC and DIC: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer and concentrate under reduced pressure.
-
For DCC: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate as described above.
-
For EDC: Perform an aqueous work-up to remove the water-soluble urea byproduct.[10]
-
-
Analysis: Analyze the crude product from each reaction by HPLC to determine the yield and purity of the dipeptide. Chiral HPLC can be used to assess the degree of racemization.
Conclusion: The BEC Advantage
This compound represents a significant advancement in coupling reagent technology. Its superior safety profile, particularly the avoidance of HCN formation when used with modern additives, addresses a critical concern in chemical synthesis.[5] Furthermore, the high solubility of its urea byproduct streamlines purification processes, making it an ideal choice for automated solid-phase peptide synthesis where equipment clogging can be a major issue.[6] While the initial cost may be higher than that of traditional reagents like DCC, the benefits in terms of increased safety, efficiency, and purity often outweigh this consideration, making BEC a highly valuable tool for researchers, scientists, and drug development professionals.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. interchim.fr [interchim.fr]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Peptide Coupling Reagents: TBEC, HATU, and HBTU
For Researchers, Scientists, and Drug Development Professionals
The efficient and reliable formation of amide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is a critical factor that directly influences reaction efficiency, product purity, and the stereochemical integrity of the synthesized peptides. This guide provides an objective comparison of three widely used coupling reagents: tert-Butylethylcarbodiimide (TBEC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). This comparison is supported by available experimental data to facilitate informed decisions in selecting the optimal reagent for specific research and development needs.
At a Glance: Performance Comparison
While direct, side-by-side quantitative comparisons of TBEC with HATU and HBTU under identical conditions are limited in the reviewed literature, a clear performance hierarchy emerges for HATU and HBTU, with TBEC positioning itself as a highly efficient and safer alternative to other carbodiimides.
| Parameter | TBEC (tert-Butylethylcarbodiimide) | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Reagent Type | Carbodiimide | Aminium/Uronium Salt | Aminium/Uronium Salt |
| Coupling Efficiency | High; reported to be more efficient than DIC.[1] | Very High; often considered the gold standard, especially for difficult sequences.[2][3][4] | High, but generally lower than HATU.[2][4] |
| Reaction Speed | Comparable to other carbodiimides. | Faster than HBTU.[2] | Slower than HATU.[2] |
| Epimerization | Low, especially when used with additives like OxymaPure. | Lower risk compared to HBTU.[2][5] | Higher risk compared to HATU.[2] |
| Purity of Product | Good, with the advantage of a highly soluble urea (B33335) byproduct.[1] | Higher purity, with fewer deletion products observed in difficult sequences.[2] | Lower purity compared to HATU in difficult sequences.[2] |
| Safety Profile | Favorable; avoids the formation of hazardous byproducts like HCN when used with OxymaPure.[1] | Contains a potentially explosive triazole moiety.[6] | Contains a potentially explosive triazole moiety.[6] |
| Byproducts | Highly soluble tert-butylethylurea (TBEU).[1] | Tetramethylurea and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). | Tetramethylurea and 1-hydroxybenzotriazole (B26582) (HOBt). |
Delving into the Mechanisms: How They Work
The efficiency of these coupling reagents stems from their distinct mechanisms of activating a carboxylic acid for nucleophilic attack by an amine.
TBEC: As a carbodiimide, TBEC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide bond. To enhance efficiency and suppress racemization, carbodiimides are almost always used with an additive, such as OxymaPure. The additive intercepts the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine. A key advantage of TBEC is that its reaction with OxymaPure does not lead to the formation of hydrogen cyanide (HCN), a toxic byproduct that can be generated with other carbodiimides like DIC.[1]
HATU and HBTU: Both HATU and HBTU are aminium/uronium salts that activate carboxylic acids through the formation of an active ester. The difference in their performance lies in the nature of the leaving group incorporated into their structures.[2][7]
-
HATU contains a 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring is electron-withdrawing, which makes the resulting OAt-active ester more reactive and susceptible to nucleophilic attack by the amine. This leads to faster and more complete coupling reactions.[2][7]
-
HBTU , in contrast, contains a standard 1-hydroxybenzotriazole (HOBt) moiety. The resulting OBt-active ester is less reactive than the OAt-ester formed by HATU, which can result in slower reaction times and a greater potential for side reactions, including epimerization.[2][7]
Visualizing the Pathways and Workflows
Signaling Pathways of Carboxylic Acid Activation
Caption: Mechanisms of carboxylic acid activation by TBEC, HATU, and HBTU.
General Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
A Comparative Guide to Carbodiimide Byproduct Solubility: TBEC vs. DCC and DIC
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and amide bond formation, the choice of coupling reagent is paramount to achieving high yields and purity. While N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have long been staples in the synthetic chemist's toolbox, the emergence of newer reagents like tert-Butyl 2-ethyl-2-(isocyanatomethyl)carbamate (TBEC) offers significant advantages, particularly concerning the solubility of their respective urea (B33335) byproducts. The ease of removal of these byproducts is a critical factor in the purification of the final product, impacting both time and resource efficiency. This guide provides an objective comparison of the byproduct solubility of TBEC, DCC, and DIC, supported by available data and detailed experimental protocols.
Executive Summary
The primary challenge in purification following carbodiimide-mediated coupling reactions is the removal of the corresponding urea byproduct. The byproduct of DCC, N,N'-dicyclohexylurea (DCU), is notoriously insoluble in many common organic solvents, often precipitating from the reaction mixture. While this allows for removal by filtration, residual DCU can be difficult to eliminate completely. The byproduct of DIC, N,N'-diisopropylurea (DIU), is generally more soluble in organic solvents, which can complicate its removal through standard purification techniques like column chromatography. In contrast, the byproduct of TBEC, 1-tert-butyl-3-ethylurea (TBEU), exhibits exceptional solubility in common polar aprotic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating a more straightforward purification process.
Byproduct Solubility Comparison
The following table summarizes the solubility characteristics of the urea byproducts of TBEC, DCC, and DIC in various common organic solvents. It is important to note that while qualitative descriptions are widely available, precise, temperature-controlled quantitative solubility data for these compounds is not extensively reported in the public domain.
| Byproduct | Structure | Dichloromethane (DCM) | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | Ethanol (EtOH) |
| 1-tert-butyl-3-ethylurea (TBEU) (from TBEC) | O=C(NCC)NC(C)(C)C | High | High | High | High |
| N,N'-dicyclohexylurea (DCU) (from DCC) | O=C(NC1CCCCC1)NC2CCCCC2 | Sparingly Soluble | Very Low | Soluble | Sparingly Soluble |
| N,N'-diisopropylurea (DIU) (from DIC) | O=C(NC(C)C)NC(C)C | Soluble | Soluble | Very Soluble | Soluble |
Note: "High" indicates that the byproduct is readily soluble, simplifying purification by keeping it in the solution phase. "Soluble" suggests that the byproduct dissolves, but may co-elute with the product during chromatography. "Sparingly Soluble" and "Very Low" indicate that the byproduct has limited solubility and will likely precipitate, allowing for removal by filtration, though trace amounts may remain in solution.
Reaction Pathways and Byproduct Formation
The following diagram illustrates the generalized reaction pathway for amide bond formation using a carbodiimide (B86325) coupling reagent and the subsequent formation of the urea byproduct.
Caption: Generalized reaction pathway for carbodiimide-mediated amide bond formation.
Experimental Protocol: Determination of Urea Byproduct Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a carbodiimide byproduct in a specific organic solvent.
1. Materials and Equipment:
-
Urea byproduct (TBEU, DCU, or DIU) of high purity
-
Selected organic solvent (e.g., DMF, ACN, DCM)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm PTFE or equivalent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the urea byproduct in the chosen solvent at a known concentration.
-
Perform a series of dilutions of the stock solution to create at least five calibration standards of different known concentrations.
-
Analyze each standard by HPLC or GC to generate a calibration curve of peak area versus concentration.
-
-
Equilibration:
-
Add an excess amount of the solid urea byproduct to a vial. An excess is necessary to ensure that a saturated solution is formed.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it in a constant temperature shaker.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC or GC under the same conditions used for the calibration standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of the urea byproduct in the chosen solvent at the specified temperature.
-
Logical Workflow for Byproduct Removal
The choice of purification strategy is directly influenced by the solubility of the urea byproduct.
Caption: Decision workflow for purification based on byproduct solubility.
Conclusion
The solubility of the urea byproduct is a critical consideration when selecting a carbodiimide coupling reagent. While DCC can be a cost-effective option, the low solubility of its DCU byproduct can lead to purification challenges. DIC offers an alternative with a more soluble DIU byproduct, though this can also complicate purification by chromatography. TBEC presents a significant advantage with its highly soluble TBEU byproduct, which remains in solution and can be easily removed during aqueous workup or separated from the desired product by standard chromatographic methods. For researchers in drug development and other fields where high purity and efficient workflows are essential, the superior byproduct solubility profile of TBEC makes it a compelling choice over traditional carbodiimides.
A Comparative Analysis of Racemization with Different Carbodiimides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Carbodiimide (B86325) Coupling Agent for Maintaining Stereochemical Integrity.
In the synthesis of peptides and pharmaceuticals, maintaining the stereochemical purity of chiral molecules is paramount. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can lead to a significant loss of biological activity and the introduction of undesirable impurities. The choice of coupling reagent in peptide synthesis is a critical factor that directly influences the extent of racemization. This guide provides a comparative analysis of commonly used carbodiimides, focusing on their propensity to induce racemization, supported by experimental data and detailed protocols.
Understanding Carbodiimide-Mediated Racemization
Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate the formation of amide bonds.[1][2][3] The reaction proceeds through the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to intramolecular cyclization, forming a 5(4H)-oxazolone.[4][5][6][7][8] The formation of this oxazolone (B7731731) is the primary pathway for racemization, as the alpha-proton of the amino acid residue becomes acidic and can be abstracted, leading to a loss of stereochemical integrity.[8]
The rate of racemization is influenced by several factors, including the structure of the carbodiimide, the nature of the amino acid, the solvent, temperature, and the presence of additives.[9] Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are frequently used to suppress racemization by trapping the O-acylisourea intermediate to form a less reactive active ester, which is less prone to oxazolone formation.[10]
Quantitative Comparison of Racemization Levels
The following table summarizes representative data on the extent of racemization observed with different carbodiimides and additives. It is important to note that these values are compiled from various studies and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
| Carbodiimide | Additive | Model System/Amino Acid | Racemization Level (%) | Reference/Notes |
| DCC | None | General | Can be significant without additives | [9] |
| DCC | HOBt | General | Significantly reduced | [9] |
| DCC | CuCl₂ | Z-Gly-L-Val-OH + H-L-Val-OMe | < 0.1 (Not detectable) | [11] |
| DIC | Oxyma | Fmoc-His(Trt)-OH | 1.8 | |
| EDC | None | General | Prone to racemization, especially in the absence of additives | [12] |
| EDC | HOBt | General | Racemization is suppressed | [12] |
| EDC | CuCl₂ | Various dipeptide couplings | < 0.1 (Not detectable) | [11] |
| General Carbodiimide | - | t-BOC-L-phenylalanine + glycine (B1666218) derivatives | 0.01 - 0.1 | |
| General Carbodiimide | - | Solid-phase synthesis (per cycle) | ≤ 0.4 | [13] |
Key Observations:
-
The use of additives like HOBt and OxymaPure significantly reduces the level of racemization.
-
Copper(II) chloride (CuCl₂) has been shown to be a highly effective additive for suppressing racemization to levels below detection limits in certain model systems.[11]
-
The inherent risk of racemization is a critical consideration when selecting a carbodiimide, and the use of an appropriate additive is strongly recommended.
Experimental Protocols
To accurately assess and compare the racemization potential of different carbodiimides, a standardized experimental workflow is crucial. This typically involves the synthesis of a model peptide known to be susceptible to racemization, followed by analysis of the crude product using High-Performance Liquid Chromatography (HPLC).[14][15][16][17][18]
Protocol: Quantification of Racemization by Chiral HPLC Analysis of a Model Dipeptide
This protocol describes the synthesis of a model dipeptide and the subsequent analysis by chiral HPLC to quantify the level of racemization.
1. Materials:
-
N-protected amino acid (e.g., Z-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Carbodiimide (DCC, DIC, or EDC)
-
Additive (e.g., HOBt)
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Tertiary base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA))
-
Chiral HPLC column
-
HPLC system with UV detector
-
Standard laboratory glassware
2. Procedure: Dipeptide Synthesis
-
Dissolve the N-protected amino acid (1.0 eq), amino acid ester hydrochloride (1.0 eq), and the additive (1.1 eq) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary base (1.0 eq) and stir for 5-10 minutes.
-
Add the carbodiimide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up (specific to the carbodiimide used):
-
DCC: Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
DIC/EDC: The urea (B33335) byproducts are generally soluble.[2] The reaction mixture can be diluted with an organic solvent and washed as described for DCC. For EDC, aqueous extractions are particularly effective for removing the water-soluble urea byproduct.[3]
-
3. HPLC Analysis:
-
Prepare a standard solution of the crude dipeptide in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a chiral HPLC column.
-
Elute the diastereomers using an appropriate mobile phase gradient.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).
-
The two diastereomers (L-L and D-L) will have different retention times.
-
Calculate the percentage of the undesired diastereomer by integrating the peak areas.
% Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] x 100
Visualizing the Racemization Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key chemical pathway leading to racemization and the general experimental workflow for its analysis.
Caption: Mechanism of carbodiimide-mediated racemization via oxazolone formation.
Caption: Workflow for comparing carbodiimide-induced racemization.
Conclusion
The selection of a carbodiimide coupling agent has a profound impact on the stereochemical outcome of peptide synthesis. While DCC, DIC, and EDC are effective and widely used, they all carry an inherent risk of inducing racemization, primarily through the formation of a 5(4H)-oxazolone intermediate. The inclusion of additives such as HOBt, HOAt, OxymaPure, or even metal salts like CuCl₂ is a critical strategy to mitigate this risk. For applications where stereochemical purity is of utmost importance, a careful evaluation of the coupling conditions, including the choice of carbodiimide and additive, is essential. The experimental protocols and data presented in this guide offer a framework for making informed decisions to minimize racemization and ensure the synthesis of high-purity peptides.
References
- 1. interchim.fr [interchim.fr]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5(4H)-oxazolones as intermediates in the carbodiimide- and cyanamide-promoted peptide activations in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 15. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. posters.unh.edu [posters.unh.edu]
- 17. agilent.com [agilent.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effectiveness of 1-tert-Butyl-3-ethylcarbodiimide (BEC) in Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the efficient and cost-effective formation of amide bonds is a cornerstone of success. The choice of coupling reagent is a critical decision, profoundly influencing reaction yields, purity, safety, and the overall economic viability of a synthetic route. This guide provides an objective comparison of 1-tert-Butyl-3-ethylcarbodiimide (BEC), also known as N-tert-Butyl-N'-ethylcarbodiimide (TBEC), with other commonly used carbodiimide (B86325) coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), and N,N'-Diisopropylcarbodiimide (DIC). This analysis, supported by available data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic endeavors.
At a Glance: Performance and Cost Comparison
While direct, side-by-side comparative studies under identical conditions are not always available in published literature, the following tables summarize the key characteristics and approximate costs of these coupling agents to provide a clear overview of their relative cost-effectiveness.
Table 1: Quantitative Comparison of Carbodiimide Coupling Agents
| Feature | This compound (BEC/TBEC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N,N'-Dicyclohexylcarbodiimide (DCC) | N,N'-Diisopropylcarbodiimide (DIC) |
| Typical Yield | High | High | High | High |
| Purity Profile | Good to High | Good to High | Good to High | Good to High |
| Byproduct | N-tert-Butyl-N'-ethylurea | N-Ethyl-N'-(3-dimethylaminopropyl)urea | N,N'-Dicyclohexylurea (DCU) | N,N'-Diisopropylurea (DIU) |
| Byproduct Solubility | Soluble in many organic solvents | Water-soluble | Insoluble in most organic solvents | Soluble in most organic solvents |
| Ease of Workup | Moderate to Easy | Easy (aqueous extraction) | Difficult (filtration of solid byproduct) | Moderate (byproduct is soluble) |
| Key Advantages | - Safer profile (avoids HCN formation with certain additives)[1] - Good solubility of byproduct in organic solvents | - Water-soluble reagent and byproduct simplify purification[2] - Ideal for biological applications in aqueous media | - Low cost[2] - Well-established protocols | - Liquid, easy to handle - Byproduct is soluble in organic solvents |
| Common Drawbacks | - Higher cost than DCC and DIC | - Higher cost than DCC - Can be less effective for sterically hindered couplings | - Insoluble urea (B33335) byproduct complicates purification[2] - Potential for significant racemization without additives - Known allergen | - Potential for hazardous byproduct (HCN) formation with certain additives |
Table 2: Cost Comparison of Carbodiimide Coupling Agents
| Coupling Agent | Molecular Weight ( g/mol ) | Typical Price (USD/gram)* |
| This compound (BEC) | 126.20 | $5.00 - $15.00 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | 191.70 | $1.50 - $8.00 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | $0.25 - $1.50 |
| N,N'-Diisopropylcarbodiimide (DIC) | 126.20 | $1.00 - $5.00 |
*Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Delving into the Chemistry: Reaction Mechanisms and Byproduct Removal
The cost-effectiveness of a coupling agent is not solely determined by its price per gram but is also heavily influenced by the efficiency of the reaction and the ease of purification. The nature of the urea byproduct formed during the reaction is a critical factor in the overall process efficiency.
Carbodiimides facilitate amide bond formation by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to yield the desired amide and a urea byproduct.
The primary difference in the workup of reactions involving these carbodiimides lies in the solubility of their respective urea byproducts. The insoluble nature of N,N'-dicyclohexylurea (DCU) produced from DCC often necessitates a filtration step, which can be cumbersome and may lead to product loss, especially in large-scale synthesis. In contrast, the byproducts of BEC, EDC, and DIC are generally soluble in common organic solvents, allowing for purification through extraction or chromatography. EDC offers a distinct advantage in that its urea byproduct is water-soluble, making it easily removable through simple aqueous washes.[2]
Experimental Protocols
Below is a general protocol for a standard amide coupling reaction using this compound (BEC). This can be adapted for other carbodiimides, with adjustments to the workup procedure based on the solubility of the urea byproduct.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
This compound (BEC) (1.1-1.5 equivalents)
-
(Optional) Additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.1-1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile)
-
(Optional) Base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) if the amine is used as a salt.
Procedure:
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and the amine in the chosen anhydrous solvent.
-
Activation: If an additive like HOBt or OxymaPure is used, add it to the solution and stir for a few minutes. Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add the this compound (BEC) to the reaction mixture. If a base is required, it can be added at this stage.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, filter the mixture if any precipitate has formed.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted amine and base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and the additive, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Conclusion: Balancing Cost, Performance, and Safety
The selection of an optimal coupling agent requires a careful evaluation of multiple factors. While DCC remains a highly cost-effective option for routine, large-scale syntheses where the removal of its insoluble urea byproduct is manageable, its drawbacks in terms of purification and potential for allergenicity cannot be overlooked.
EDC stands out for its convenience, particularly in bioconjugation and other applications where aqueous conditions are necessary. The water solubility of its byproduct significantly simplifies the purification process, though this comes at a higher reagent cost compared to DCC.
DIC , being a liquid and having a soluble byproduct, offers easier handling than DCC. However, the potential for the formation of hazardous byproducts with certain additives necessitates careful consideration of reaction conditions and safety protocols.
This compound (BEC) emerges as a compelling alternative, especially when safety is a primary concern. Its ability to avoid the formation of hazardous compounds like HCN when used with specific additives is a significant advantage.[1] While its upfront cost may be higher than that of DCC and DIC, the potential for cleaner reactions, comparable yields, and a more favorable safety profile can translate into overall cost-effectiveness, particularly in the context of drug development and the synthesis of high-value compounds where purity and safety are paramount.
Ultimately, the most cost-effective coupling agent is not merely the one with the lowest price tag but the one that delivers the desired product in the required purity and yield with the most efficient, safe, and scalable overall process. For researchers and drug development professionals, the advantages offered by newer reagents like BEC warrant careful consideration as they navigate the complex landscape of modern chemical synthesis.
References
A Comparative Guide to the Validation of Amide Bond Formation: TBEC and Mass Spectrometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The efficient and verifiable formation of the amide bond is a cornerstone of modern chemical and pharmaceutical research, underpinning the synthesis of peptides, proteins, and a vast array of small molecule therapeutics. The choice of coupling reagent and the method of validation are critical determinants of synthesis success, influencing yield, purity, and the overall timeline of drug discovery and development. This guide provides an objective comparison of Tris(2-carboxyethyl)phosphine (TBEC) in conjunction with mass spectrometry for the validation of amide bond formation against other widely used coupling reagents and analytical techniques.
Executive Summary
Tris(2-carboxyethyl)phosphine (TBEC) has emerged as a highly efficient and "greener" coupling reagent, particularly in peptide synthesis. When paired with mass spectrometry, it offers a powerful and rapid method for the validation of amide bond formation. This combination allows for real-time or near real-time monitoring of reaction progress, identification of intermediates, and characterization of the final product with high sensitivity and specificity.
This guide will delve into the performance of TBEC and mass spectrometry, comparing it with other common coupling reagents such as HATU, HBTU, and PyBOP, and alternative validation techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is a critical factor in achieving high-purity products with minimal side reactions. While direct head-to-head comparisons under identical conditions are not always available in the literature, the following table summarizes the general performance characteristics of TBEC against other common coupling reagents based on published data.
| Coupling Reagent | Relative Purity of Crude Peptide | Key Advantages | Potential Disadvantages |
| TBEC/Oxyma | High to Very High | "Green" reagent, minimizes hazardous byproducts (e.g., HCN), high solubility of its urea (B33335) byproduct, high efficiency and low epimerization.[1][2] | Relatively newer compared to other reagents, may require optimization for specific "difficult" sequences. |
| HATU | Very High | Considered one of the most efficient reagents, especially for sterically hindered amino acids and "difficult" sequences, fast reaction times.[3][4] | Higher cost, can react with unprotected N-termini if used in excess.[5] |
| HBTU | High | Effective for standard couplings, more cost-effective than HATU.[4] | Generally lower efficiency and slower than HATU, higher risk of epimerization.[4] |
| PyBOP | High | High coupling efficiency.[6] | Can be less effective for some challenging syntheses compared to HATU.[3] |
| DIC/HOBt | Good to High | Cost-effective and widely used. | Can lead to the formation of insoluble byproducts (DCU) with DCC, potential for side reactions. |
Validation of Amide Bond Formation: A Comparative Overview of Techniques
The validation of amide bond formation is crucial for confirming the successful synthesis of the target molecule. Mass spectrometry, NMR, and FTIR spectroscopy are powerful techniques, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity, allows for real-time reaction monitoring, provides molecular weight confirmation of products and byproducts.[7] | May not provide detailed structural information on its own, quantification can be complex. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, allows for the quantification of reactants and products (qNMR).[8][9] | Lower sensitivity compared to MS, can be time-consuming, requires larger sample amounts. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can monitor the disappearance of starting materials (e.g., carboxylic acids) and the appearance of the amide bond in real-time, non-destructive.[10] | Provides functional group information rather than detailed structural elucidation, can be less specific than MS or NMR. |
Experimental Protocols
Validation of Amide Bond Formation using TBEC and Mass Spectrometry
This protocol outlines a general procedure for monitoring the progress of a peptide coupling reaction in solution phase using TBEC and Electrospray Ionization Mass Spectrometry (ESI-MS).
Materials:
-
N-protected amino acid
-
C-protected amino acid or peptide
-
TBEC (1-tert-Butyl-3-ethylcarbodiimide)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
Syringes
-
HPLC-MS system with an ESI source
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.2 equivalents) and OxymaPure (1.2 equivalents) in anhydrous DMF.
-
Activation: Add TBEC (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the C-protected amino acid or peptide (1.0 equivalent) to the reaction mixture, followed by the addition of DIPEA (2.4 equivalents).
-
Reaction Monitoring by ESI-MS:
-
At time zero (immediately after adding all reagents), withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile (B52724) and water with 0.1% formic acid.
-
Immediately inject the diluted sample into the ESI-MS system.
-
Acquire a full scan mass spectrum to identify the m/z values of the starting materials, activated intermediate (O-acylisourea or Oxyma-ester), and the desired product.
-
Repeat the sampling and analysis at regular intervals (e.g., every 15-30 minutes) to monitor the disappearance of the starting materials and the formation of the product.
-
-
Data Analysis: Plot the relative intensities of the reactant and product ions over time to determine the reaction kinetics and endpoint. The identity of the final product should be confirmed by its molecular weight.
Alternative Validation Method: NMR Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation of amide bond formation.
Procedure:
-
Sample Preparation: After the reaction is complete and the product is purified, dissolve a small amount of the starting materials and the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum for both the starting materials and the product.
-
Spectral Analysis:
-
Compare the spectra. Key indicators of successful amide bond formation include:
-
The disappearance of the carboxylic acid proton signal (typically a broad singlet between 10-13 ppm).
-
A downfield shift of the α-proton of the amino acid that has been acylated.
-
The appearance of a new amide N-H proton signal (typically between 7-9 ppm).
-
-
-
Quantitative NMR (qNMR): For determining the reaction yield, a known amount of an internal standard can be added to the NMR sample. The integral of a product peak can be compared to the integral of a standard peak to calculate the concentration and yield.[11]
Alternative Validation Method: FTIR Spectroscopy
FTIR spectroscopy is a rapid method for monitoring the formation of the amide functional group.
Procedure:
-
Sample Preparation: A small aliquot of the reaction mixture can be analyzed directly (if in a suitable solvent) or after solvent removal. For solid-phase peptide synthesis, a few resin beads can be analyzed.[10]
-
FTIR Acquisition: Acquire an FTIR spectrum of the sample.
-
Spectral Analysis:
-
Monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹).
-
Observe the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. The amide I band typically appears around 1650 cm⁻¹, and the amide II band is around 1550 cm⁻¹.[10]
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in validating amide bond formation.
Caption: Workflow for amide bond formation and subsequent validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-time reaction monitoring by probe electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ethz.ch [ethz.ch]
A Researcher's Guide to 1-tert-Butyl-3-ethylcarbodiimide (BEC) in Synthesis and Bioconjugation
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the bioconjugation of macromolecules, the choice of coupling agent is a critical decision that directly influences reaction efficiency, product purity, and the overall success of a synthetic strategy. 1-tert-Butyl-3-ethylcarbodiimide (BEC), also known as T-BEC®, has emerged as a compelling alternative to traditional carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This guide provides an objective comparison of BEC's performance against these established reagents, supported by available experimental data, and offers detailed protocols for its application.
Performance Comparison of Carbodiimide (B86325) Coupling Agents
This compound is a versatile coupling agent utilized in organic synthesis for the formation of amide bonds.[1] Its unique structure, featuring a tert-butyl group, enhances its stability and solubility in a variety of organic solvents.[1] This makes it a valuable tool for peptide synthesis and other complex organic reactions.[1] A significant advantage of BEC, particularly in peptide synthesis when used with additives like OxymaPure, is the avoidance of hazardous hydrogen cyanide (HCN) formation, a known issue with the common DIC/Oxyma combination.[2][3]
Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), BEC has demonstrated notable advantages over the widely used DIC. Studies have shown that BEC can outperform DIC in terms of both yield and the minimization of racemization, especially when used in combination with an additive like Oxyma.[1] Furthermore, the urea (B33335) byproduct of the BEC-mediated reaction (TBEU) exhibits exceptional solubility in common peptide synthesis solvents such as DMF and NMP, as well as in greener binary solvent systems.[2] This high solubility is a significant practical advantage, as it reduces the risk of precipitation and subsequent clogging of automated synthesis equipment.[2]
While direct head-to-head quantitative comparisons are often dependent on the specific peptide sequence and conditions, the available data indicates a favorable profile for BEC. For instance, the synthesis of a liraglutide (B1674861) precursor using BEC in a green binary solvent mixture of butyl acetate (B1210297) and dimethyl sulfoxide (B87167) (BuOAc/DMSO) resulted in a crude product with over 70% purity and a 93% yield, demonstrating performance fully comparable to traditional DIC/Oxyma chemistry. Another strategy for liraglutide production using BEC achieved an 86% HPLC purity after purification.[4]
Table 1: Comparison of Carbodiimides in Solid-Phase Peptide Synthesis (SPPS)
| Feature | This compound (BEC/TBEC) | N,N'-Diisopropylcarbodiimide (DIC) | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS), Organic Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Organic Synthesis, historical SPPS | Bioconjugation in aqueous media, SPPS |
| Byproduct (Urea) | Highly soluble in common organic solvents (DMF, NMP, green solvents).[2] | Diisopropylurea (DIU) is sparingly soluble, can precipitate and clog equipment. | Dicyclohexylurea (DCU) is highly insoluble in most organic solvents, requiring filtration. | Water-soluble, easily removed by aqueous extraction.[5] |
| Safety Profile | Does not generate HCN with OxymaPure.[2][3] | Can generate toxic HCN with Oxyma.[6] | Potent allergen and skin sensitizer. | Generally considered safe for bioconjugation. |
| Performance | Outperforms DIC in terms of yield and minimizing racemization in some studies.[1] | Widely used, effective coupling agent. | Effective, but byproduct insolubility is a major drawback. | Less common for SPPS in organic solvents; primary choice for aqueous coupling. |
| Racemization Control | Reported to be a better option than DIC for suppressing racemization.[4] | Prone to racemization, especially with sensitive amino acids. | Similar to DIC. | Can be effective, often used with anti-racemization additives like NHS or Sulfo-NHS. |
| Physical Form | Colorless liquid.[7] | Liquid. | Waxy solid. | Water-soluble solid (hydrochloride salt). |
Bioconjugation
In the field of bioconjugation, which typically involves aqueous environments, EDC is the most popular and well-established carbodiimide.[5] Its high water solubility, along with the water-soluble nature of its urea byproduct, makes it ideal for coupling proteins, antibodies, and nucleic acids.[5] Direct comparative studies showcasing BEC in aqueous bioconjugation are scarce in the literature. However, the fundamental carbodiimide chemistry is the same. For bioconjugation, a two-step reaction involving N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often employed with EDC to enhance efficiency and stability of the active intermediate. This creates a more stable NHS ester that is less prone to hydrolysis and reacts efficiently with primary amines at physiological pH.[5]
Table 2: Comparison of Common Amide Coupling Strategies in Bioconjugation
| Feature | EDC/NHS Coupling (in-situ activation) | Pre-activated NHS Esters |
| Reaction Type | One-pot, two-step reaction (carboxyl activation then amine coupling).[5] | One-step reaction with the amine-containing molecule.[5] |
| Typical Conjugation Yield | 40-75% (highly dependent on substrates and conditions).[5] | 60-90% (for the final coupling step).[5] |
| Control & Purity | Risk of side reactions (e.g., N-acylurea formation) can lead to a heterogeneous product.[5] | Higher control and potentially higher purity due to the use of a purified intermediate.[5] |
| Convenience | Simpler one-pot procedure without the need for prior synthesis of an activated intermediate.[5] | Requires initial synthesis and purification of the NHS ester.[5] |
| Intermediate Stability | The O-acylisourea intermediate is highly unstable in water; the NHS ester is more stable but still susceptible to hydrolysis.[5] | Can be stored in a desiccated form, offering better stability before use.[5] |
Reaction Mechanisms and Workflows
The fundamental mechanism for all carbodiimide-mediated couplings involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary amine to form a stable amide bond, releasing a urea byproduct.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-tert-Butyl-3-ethylcarbodiimide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of a safe and efficient laboratory environment. 1-tert-Butyl-3-ethylcarbodiimide is a widely used coupling agent in peptide synthesis and other bioconjugation reactions. However, its hazardous properties, including flammability, skin and eye irritation, and respiratory effects, necessitate strict adherence to proper disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document contains critical information regarding its hazards and the necessary safety precautions.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile rubber.
-
Eye Protection: Use safety goggles and a face shield for comprehensive protection against splashes.
-
Lab Coat: A flame-retardant lab coat is essential.
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1]
Disposal Plan Overview
Direct disposal of this compound as regular waste or down the drain is strictly prohibited. The recommended approach involves chemical inactivation through hydrolysis to convert it into a less reactive urea (B33335) derivative, followed by disposal as hazardous waste.
Key Hazard Information:
| Hazard Classification | Description | Precautionary Statement Codes |
| Flammable Liquid and Vapour | The substance can ignite with a spark or flame. | H226 |
| Causes Skin Irritation | Contact with skin can cause redness and irritation. | H315 |
| Causes Serious Eye Irritation | Can cause significant damage upon contact with eyes. | H319 |
| May Cause Respiratory Irritation | Inhalation of vapors may lead to respiratory discomfort. | H335 |
This data is a summary of hazard information. Always refer to the specific Safety Data Sheet for complete details.
Experimental Protocol: In-Lab Hydrolysis for Disposal
Carbodiimides are known to be moisture-sensitive and react with water to form a stable and less hazardous urea byproduct. This property can be utilized for the safe disposal of small quantities of residual this compound.
Materials:
-
Waste this compound (or solutions containing it).
-
Water (preferably deionized).
-
A suitable reaction vessel (e.g., a beaker or flask) of appropriate size to allow for stirring and potential gas evolution.
-
Stir plate and stir bar.
-
pH paper or a pH meter.
-
Appropriate hazardous waste container, properly labeled.
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dilution: If you are disposing of a concentrated solution of this compound, it is advisable to first dilute it with a compatible, inert solvent (e.g., the solvent used in the reaction) to better control the hydrolysis reaction.
-
Hydrolysis:
-
Place the waste solution in the reaction vessel.
-
While stirring, slowly add water to the solution. A general guideline is to add at least a 10-fold molar excess of water relative to the amount of carbodiimide (B86325). The reaction is an exothermic process, so slow addition is crucial to control any temperature increase.
-
Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The carbodiimide will react with the water to form 1-tert-butyl-3-ethylurea.
-
-
Verification (Optional but Recommended): While not always necessary for routine disposal, you can check for the disappearance of the carbodiimide peak using an appropriate analytical method like TLC or HPLC if required for process validation.
-
Neutralization: After the hydrolysis is complete, check the pH of the resulting solution. If it is significantly acidic or basic, neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.
-
Final Disposal: The neutralized aqueous solution containing the urea byproduct should be collected in a properly labeled hazardous waste container.[2][3] Do not pour the solution down the drain unless permitted by your institution's environmental health and safety (EHS) office and local regulations. The label on the waste container should clearly indicate the contents, including the urea derivative and any solvents present.
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2] Collect the absorbed material into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup.
By adhering to these procedures, laboratory professionals can effectively manage the disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always remember that your institution's Environmental Health and Safety (EHS) department is a valuable resource for specific guidance on chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
